4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
Description
Properties
IUPAC Name |
4-[2-bromo-4-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-7-8(11(13,14)15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOXTIRRUBMZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594636 | |
| Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-13-5 | |
| Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine (CAS Number 892502-13-5)
Introduction
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, identified by CAS number 892502-13-5, is a halogenated aromatic amine derivative. Its structure, featuring a morpholine ring attached to a brominated and trifluoromethylated phenyl group, suggests its potential utility as a versatile intermediate in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for further functionalization, for instance, through cross-coupling reactions, while the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of its known properties and a detailed exploration of its probable synthetic routes, grounded in established chemical principles.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these data are sourced from chemical supplier databases and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 892502-13-5 | Multiple Suppliers |
| Molecular Formula | C₁₁H₁₁BrF₃NO | Multiple Suppliers |
| Molecular Weight | 310.11 g/mol | Multiple Suppliers |
| IUPAC Name | This compound | Multiple Suppliers |
| Appearance | White to off-white solid or powder | Typical for similar compounds |
| Boiling Point | ~329.7 °C (Predicted) | [1] |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. Poorly soluble in water. | General chemical principles |
| SMILES | C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)Br | Multiple Suppliers |
| InChI Key | AGOXTIRRUBMZKH-UHFFFAOYSA-N | Multiple Suppliers |
Synthesis of this compound
Primary Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines from aryl halides.[2] This reaction is catalyzed by a palladium complex and typically employs a phosphine-based ligand and a base.
Causality of Experimental Choices:
-
Starting Material: The logical starting material for this synthesis is 1,2-dibromo-4-(trifluoromethyl)benzene. The bromine atom at the 2-position is sterically hindered, making the bromine at the 1-position more susceptible to oxidative addition to the palladium catalyst.
-
Catalyst System: A combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), is a common and highly effective catalyst system for Buchwald-Hartwig aminations. The bulky ligand promotes the reductive elimination step and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the morpholine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a standard choice for this purpose.
-
Solvent: Anhydrous toluene is a common solvent for these reactions as it is non-reactive and has a suitable boiling point for the reaction temperatures often required.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 1,2-dibromo-4-(trifluoromethyl)benzene (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous toluene. To this suspension, add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Diagram of Proposed Buchwald-Hartwig Amination Workflow:
Caption: Proposed workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is another potential method for the synthesis of this compound. This reaction typically requires an electron-deficient aromatic ring and a good leaving group.
Causality of Experimental Choices:
-
Starting Material: For an SₙAr reaction to be feasible, the aromatic ring must be activated by strongly electron-withdrawing groups. A suitable starting material would be 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. The fluorine atom is a better leaving group than bromine in SₙAr reactions, and the trifluoromethyl group provides the necessary electron-withdrawing character to activate the ring towards nucleophilic attack.
-
Nucleophile and Base: Morpholine acts as the nucleophile. A base such as potassium carbonate can be used to scavenge the HF produced during the reaction.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in DMSO.
-
Reagent Addition: Add morpholine (1.5 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of Proposed Nucleophilic Aromatic Substitution Workflow:
Caption: Proposed workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.
Potential Applications and Research Interest
The structural motifs present in this compound make it a compound of interest for several areas of chemical research:
-
Medicinal Chemistry: As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic applications. The morpholine moiety is a common feature in many approved drugs. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity.
-
Agrochemicals: Similar structures are often found in pesticides and herbicides.
-
Materials Science: Arylamine derivatives are used in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The bromine atom allows for further elaboration to tune the electronic properties of the molecule.
Safety Information
Based on available safety data sheets, this compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research. While a dedicated synthesis has not been published, this guide provides two robust and well-reasoned synthetic protocols based on established and reliable chemical transformations. The Buchwald-Hartwig amination is proposed as the primary and more efficient route. This guide serves as a comprehensive technical resource for researchers and scientists interested in the properties and synthesis of this compound.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Molbase. (n.d.). 4-[2-bromo-4-(trifluoromethyl)phenyl]morpholine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Clark, J. (2020). Nucleophilic Aromatic Substitution. Chem LibreTexts. Retrieved from [Link]
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A Comprehensive Technical Guide to the Biological Activities of Trifluoromethylphenyl Morpholine Derivatives
Executive Summary
The confluence of the morpholine scaffold, a privileged structure in medicinal chemistry, with the potent electronic and pharmacokinetic contributions of the trifluoromethylphenyl moiety has given rise to a class of compounds with significant therapeutic potential. Trifluoromethylphenyl morpholine derivatives are at the forefront of modern drug discovery, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the core biological activities of these derivatives, with a primary focus on their applications in oncology and central nervous system (CNS) disorders. We will dissect their mechanisms of action, elucidate key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this promising chemical class.
Introduction: A Synthesis of Privileged Scaffolds
In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful therapeutic agents. The morpholine ring and the trifluoromethyl group are two such "privileged" components. Their combination in a single molecular entity creates a powerful synergy, enhancing both biological activity and drug-like properties.
The Morpholine Scaffold: A Cornerstone of Drug Design
The morpholine ring is a six-membered heterocycle featuring both a secondary amine and an ether functional group.[1][2] This unique structure imparts several advantageous properties:
-
Improved Pharmacokinetics: The polar oxygen and nitrogen atoms enhance aqueous solubility and can form hydrogen bonds with biological targets, while the overall structure maintains sufficient lipophilicity to facilitate membrane permeability.[3]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, contributing to a longer biological half-life.
-
Structural Versatility: It serves as a versatile scaffold, allowing for the precise spatial orientation of various substituents to optimize target binding.[4]
Morpholine is a core component in numerous approved drugs, highlighting its therapeutic value across diverse areas including oncology (e.g., Gefitinib), infectious diseases (e.g., Linezolid), and CNS disorders.[5][6]
The Trifluoromethylphenyl Moiety: A Potentiating Group
The introduction of a trifluoromethyl (CF₃) group onto a phenyl ring dramatically alters its physicochemical properties, an effect widely exploited in drug design.[7]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB).[8]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the CF₃ group a "metabolic shield" that can prevent oxidative degradation of the aromatic ring at that position.[9]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can influence the pKa of nearby functional groups and alter binding interactions with target proteins, often increasing potency.[8]
The strategic combination of these two scaffolds results in trifluoromethylphenyl morpholine derivatives, a class of molecules with fine-tuned properties for targeted therapeutic intervention.
Central Nervous System (CNS) Activity: Modulating Neurotransmission
The ability of trifluoromethylphenyl morpholine derivatives to cross the blood-brain barrier makes them particularly attractive candidates for treating CNS disorders.[4] Extensive research has focused on their potential as antidepressant and anxiolytic agents.
Mechanism of Action: Targeting Monoamine Systems
The primary mechanism by which these compounds exert their CNS effects involves the modulation of monoamine neurotransmitter systems, such as serotonin (5-HT) and dopamine (DA).
-
Transporter Inhibition: Many derivatives function as potent inhibitors of the serotonin transporter (SERT) and/or the dopamine transporter (DAT).[10] By blocking the reuptake of these neurotransmitters from the synaptic cleft, they increase their concentration and prolong their signaling activity. This is a well-established mechanism for many antidepressant drugs, including the famous trifluoromethylphenyl-containing drug, fluoxetine.[10][11]
-
Monoamine Oxidase (MAO) Inhibition: Some morpholine derivatives have been shown to inhibit monoamine oxidase (MAO-A and MAO-B), the enzymes responsible for degrading monoamine neurotransmitters.[12][13] Inhibition of MAO leads to increased levels of serotonin, norepinephrine, and dopamine in the brain.
Figure 1: Mechanism of antidepressant action via SERT inhibition.
Experimental Protocols for Assessing CNS Activity
The FST is a widely used behavioral model to screen for potential antidepressant activity.[14][15] The rationale is that an animal will cease attempts to escape an aversive situation (immobility) when it perceives the situation as inescapable, a behavior reversed by effective antidepressants.
Methodology:
-
Animal Acclimation: Male Swiss albino mice (20-25g) are housed in standard conditions for at least one week prior to testing.
-
Drug Administration: Animals are divided into groups (n=6-8): Vehicle control (e.g., 0.9% saline), Positive Control (e.g., Fluoxetine, 20 mg/kg, i.p.), and Test Compound groups (various doses). Compounds are administered 30-60 minutes before the test.
-
Pre-Test Session (Day 1): Each mouse is individually placed in a transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for a 15-minute adaptation period.
-
Test Session (Day 2): 24 hours later, the mice are placed back into the cylinder for a 6-minute test session. The session is video-recorded.
-
Data Analysis: An observer, blind to the treatment groups, scores the duration of immobility (floating motionless or making only small movements to keep the head above water) during the last 4 minutes of the 6-minute session.
-
Interpretation: A statistically significant reduction in immobility time compared to the vehicle control group suggests antidepressant-like activity.
The EPM test is a standard paradigm for assessing anxiety-like behavior in rodents.[16][17] The model is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.
Methodology:
-
Apparatus: A plus-shaped maze raised 50 cm off the floor, consisting of two open arms (50x10 cm) and two enclosed arms (50x10x40 cm) opposite each other.
-
Animal Handling and Dosing: As described in Protocol 2.2.1.
-
Test Procedure: Each mouse is placed individually in the center of the maze, facing an open arm. The animal is allowed to explore the maze for 5 minutes. The session is recorded by an overhead camera.
-
Data Analysis: The following parameters are scored by a blinded observer or automated tracking software:
-
Number of entries into open and closed arms.
-
Time spent in open and closed arms.
-
-
Interpretation: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries) relative to the vehicle control.
Figure 2: General workflow for in vivo behavioral testing.
Anticancer Activity: Targeting Proliferation and Survival Pathways
The morpholine scaffold is integral to several targeted cancer therapies, and trifluoromethylphenyl morpholine derivatives are emerging as a potent class of antineoplastic agents.[6] Their activity often stems from the inhibition of critical cell signaling pathways that drive tumor growth.
Mechanism of Action: Inhibition of PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. It is one of the most frequently hyperactivated signaling pathways in human cancers, making it a prime target for drug development.[4] Aryl-morpholine structures are recognized pharmacophores that interact with the PI3K kinase family.[4]
-
Direct Kinase Inhibition: Trifluoromethylphenyl morpholine derivatives can be designed to fit into the ATP-binding pocket of PI3K and/or mTOR kinases. The morpholine oxygen often acts as a key hydrogen bond acceptor in the hinge region of the kinase domain, while the trifluoromethylphenyl group occupies a hydrophobic pocket, enhancing binding affinity and selectivity.[1]
-
Downstream Effects: Inhibition of PI3K/mTOR blocks the phosphorylation of downstream effectors like Akt and S6K, ultimately leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][18]
Figure 3: Inhibition of the PI3K/mTOR signaling pathway.
Experimental Protocols for Assessing Anticancer Efficacy
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] It is a standard initial screening tool for anticancer drugs.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[18]
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM). A vehicle control (e.g., 0.1% DMSO) and a no-cell blank are included. Cells are incubated for 48-72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting a dose-response curve using non-linear regression analysis.[21]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast (ER+) | 3.15 |
| A549 | Lung | 8.55 |
| SH-SY5Y | Neuroblastoma | 3.36 |
| HEK293 | Normal Kidney | > 100 |
This data is illustrative, based on trends seen for active compounds in the literature.[18]
Figure 4: Workflow for in vitro cytotoxicity screening using the MTT assay.
Synthesis Strategies
The synthesis of trifluoromethylphenyl morpholine derivatives typically involves multi-step processes. A common approach is the construction of the morpholine ring from a suitable amino alcohol precursor, followed by N-arylation or coupling with the trifluoromethylphenyl moiety.[1] Alternatively, palladium-catalyzed carboamination reactions can be employed to form the heterocyclic ring.[1] The specific synthetic route is crucial for controlling stereochemistry, which can have a profound impact on biological activity.[22] The synthesis of trifluoromethylphenyl building blocks themselves can be achieved through methods like chlorine/fluorine exchange on a corresponding trichloromethylphenyl precursor.[23]
Conclusion and Future Directions
Trifluoromethylphenyl morpholine derivatives represent a highly versatile and potent class of molecules with demonstrated efficacy in preclinical models of cancer and CNS disorders. The synergy between the pharmacokinetically favorable morpholine ring and the potency-enhancing trifluoromethylphenyl group provides a robust platform for developing novel therapeutics.
Future research should focus on:
-
Target Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or neurotransmitter transporters to minimize off-target effects and improve the therapeutic index.
-
Structure-Activity Relationship (SAR) Expansion: Systematically exploring substitutions on both the morpholine and phenyl rings to build comprehensive SAR models that can guide the rational design of next-generation compounds.[1]
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other areas where morpholine-containing drugs have shown promise, such as antiviral and anti-inflammatory applications.[9]
-
Advanced In Vivo Models: Moving promising lead compounds into more complex preclinical models, such as patient-derived xenografts for oncology or chronic stress models for depression, to better predict clinical efficacy.[15]
By continuing to explore the rich chemical space of these derivatives, the scientific community can unlock their full potential in addressing significant unmet medical needs.
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- 23. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine in Organic Solvents
Executive Summary
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine is a compound of significant interest within contemporary drug discovery pipelines, often serving as a key structural motif or intermediate. The successful progression of such candidates through development hinges on a thorough understanding of their physicochemical properties, paramount among which is solubility. The ability to dissolve a compound in a suitable solvent system is fundamental to every stage of development, from synthesis and purification to formulation and in vivo administration.[1][2][3][4] This guide provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound across a diverse range of organic solvents. In the absence of extensive published data for this specific molecule, we present a technical whitepaper grounded in first principles of solubility theory, predictive analysis based on structural analogues, and a detailed, field-proven experimental protocol for accurate quantitative determination.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In pharmaceutical sciences, solubility is not merely a physical parameter but a critical determinant of a drug candidate's ultimate success.[1][2] Poor solubility can lead to a cascade of developmental challenges, including incomplete reactions, difficult purifications, low bioavailability, and erratic dose-response relationships in preclinical and clinical studies.[3] this compound, with its complex arrangement of functional groups, presents a unique solubility profile that requires careful characterization. This document serves as a comprehensive resource, moving beyond simple data provision to empower researchers with the foundational knowledge and practical methodologies required to master the solubility challenges associated with this and similar molecules.
A Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility science, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5][6] This interaction is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Structural and Polarity Analysis of the Target Molecule
To predict the solubility of this compound, we must first dissect its molecular structure:
-
Morpholine Ring: This heterocyclic amine contains both an ether linkage (-O-) and a secondary amine (-NH-), making it a polar moiety capable of acting as a hydrogen bond acceptor (at the oxygen and nitrogen) and a weak hydrogen bond donor (at the nitrogen). Morpholine itself is miscible with water and a wide array of organic solvents.[7][8][9][10]
-
Phenyl Ring: The core benzene ring is inherently non-polar and hydrophobic, favoring interactions with other aromatic or non-polar aliphatic solvents.
-
Bromine Atom: The bromo-substituent introduces polarity due to the electronegativity of bromine. It also increases the molecule's molecular weight and potential for van der Waals interactions. Bromobenzene, a simple analogue, is insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[11]
-
Trifluoromethyl (CF3) Group: This is a highly electron-withdrawing and lipophilic group. While the C-F bonds are highly polar, the symmetrical nature of the CF3 group can reduce the overall dipole moment. (Trifluoromethyl)benzene is poorly soluble in water but soluble in many organic solvents.[12]
Hansen Solubility Parameters (HSP) as a Predictive Tool
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[13][14] This system deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[15][16] While the exact HSP values for this compound are not published, they can be estimated using software or by analyzing the values of its structural components. A successful solvent will have HSP values that are "close" to those of the solute.
Proposed Solvent Spectrum for Experimental Evaluation
Based on the theoretical analysis, a rationally selected panel of solvents should be used for experimental determination. This panel should span a wide range of polarities and chemical functionalities to fully map the solubility profile of the target compound.
Table 1: Recommended Organic Solvents for Solubility Testing
| Solvent Class | Solvent Example | Rationale |
| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding with the morpholine moiety.[5] |
| Aprotic Polar | Acetonitrile (ACN) | Strong dipole moment to interact with polar regions. |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, often a "universal" solvent for difficult compounds.[6] | |
| Tetrahydrofuran (THF) | Ether functionality can interact with the morpholine and phenyl groups. | |
| Acetone | Ketone group provides a strong dipole for polar interactions. | |
| Intermediate Polarity | Dichloromethane (DCM) | Good solvent for many moderately polar organic compounds.[5] |
| Ethyl Acetate | Ester functionality offers a balance of polar and non-polar characteristics. | |
| Aromatic / Non-polar | Toluene | Aromatic ring can engage in π-π stacking with the phenyl ring of the solute. |
| Aliphatic / Non-polar | Heptane / Hexane | Serves as a baseline to test solubility in highly non-polar, aliphatic environments. |
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate range of solvents for solubility screening.
Caption: Logical workflow for selecting a diverse solvent panel.
Rigorous Experimental Protocol for Quantitative Solubility Determination
To ensure data is trustworthy and reproducible, a standardized protocol must be followed. The following method describes the gold-standard "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Objective
To quantitatively determine the equilibrium solubility of this compound in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
Solute: this compound (purity >98%).
-
Solvents: HPLC or analytical grade solvents as listed in Table 1.
-
Equipment:
-
Analytical balance (readable to ±0.01 mg).
-
2 mL glass vials with screw caps and PTFE septa.
-
Thermostatic orbital shaker or vial rotator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C).
-
Calibrated positive displacement micropipettes.
-
Syringe filters (0.22 µm, compatible with the organic solvents being tested).
-
HPLC system with a UV detector and a suitable C18 column.
-
Autosampler vials.
-
Volumetric flasks for standard preparation.
-
Step-by-Step Experimental Workflow
Part A: Preparation of Saturated Solutions
-
Aliquot Solute: Add an excess amount of the solid solute to each of the 2 mL glass vials. "Excess" is critical; a good starting point is ~10-20 mg, ensuring undissolved solid remains at equilibrium. The goal is to create a solid-liquid slurry.
-
Add Solvent: Accurately add 1.0 mL of the selected organic solvent to each vial.
-
Seal Vials: Tightly cap each vial to prevent solvent evaporation.
-
Equilibration: Place the vials in the thermostatic shaker set to 25 °C. Agitate at a constant, vigorous speed for at least 24 hours. This duration is crucial to ensure thermodynamic equilibrium is reached. A preliminary time-course study (e.g., sampling at 4, 8, 16, 24, and 48 hours) is recommended for novel compounds to validate the equilibration period.
Part B: Sample Preparation and Analysis 5. Sedimentation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. 6. Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter directly into a clean, pre-weighed autosampler vial. This step is critical to remove all undissolved particulates. Causality Note: Failure to filter properly is a primary source of erroneously high solubility values. 7. Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely recorded. 8. HPLC Analysis: Inject the diluted sample onto the HPLC system. Use a validated analytical method to determine the concentration of the solute.
Part C: Calibration and Quantification 9. Stock Solution: Prepare a stock solution of the solute in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). 10. Calibration Standards: Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the diluted samples. 11. Calibration Curve: Inject the standards into the HPLC and generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) of >0.995. 12. Calculate Solubility: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the original solvent.
Experimental Workflow Diagram
Sources
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DRUG DEVELOPMENT - Improving Bioavailability & Solubility in OSDs [drug-dev.com]
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- 12. Trifluorotoluene - Wikipedia [en.wikipedia.org]
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- 15. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 16. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of Bromo-Substituted Phenylmorpholines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylmorpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a range of clinically significant compounds. The introduction of a bromine substituent onto the phenyl ring offers a compelling strategy to modulate the pharmacological properties of this privileged scaffold, opening new avenues for therapeutic intervention. This guide provides a comprehensive exploration of the most promising therapeutic targets for bromo-substituted phenylmorpholines, bifurcated into two primary domains: neuroscience and oncology. We will delve into the mechanistic rationale for targeting monoamine transporters (Dopamine Transporter - DAT, Norepinephrine Transporter - NET) for CNS disorders and the epigenetic enzyme Enhancer of Zeste Homolog 2 (EZH2) for cancers. This document is designed to be a technical resource, offering not only a theoretical framework but also actionable experimental protocols and workflows to empower researchers in the validation and development of this promising class of molecules.
Introduction: The Phenylmorpholine Scaffold and the Influence of Bromine Substitution
The morpholine ring is a versatile heterocyclic motif frequently employed in drug design for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] When fused with a phenyl group, the resulting phenylmorpholine structure becomes a key pharmacophore for centrally acting agents. The parent compound, phenmetrazine, and its derivatives have a well-documented history as monoamine releasing agents and reuptake inhibitors, influencing the synaptic concentrations of dopamine, norepinephrine, and serotonin.[3] These neurotransmitters are integral to the regulation of mood, cognition, and reward pathways, making their transporters prime targets for treating a host of psychiatric and neurological disorders.[3][4]
The strategic addition of a halogen, specifically bromine, to the phenyl ring is a proven method in medicinal chemistry to enhance binding affinity and selectivity for protein targets. Bromine's size, electronegativity, and ability to form halogen bonds can lead to more potent and specific ligand-target interactions. This guide will explore the therapeutic potential unlocked by this specific chemical modification.
Primary Therapeutic Avenue I: Monoamine Transporters in Central Nervous System Disorders
The primary and most-established therapeutic potential for phenylmorpholine derivatives lies in their ability to modulate monoamine neurotransmission.[3][4] Our central hypothesis, supported by robust data from analogous compounds, is that bromo-substitution on the phenyl ring will significantly enhance the affinity and selectivity of these molecules for the dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT).
Mechanistic Rationale and Target Validation
The rationale for targeting DAT and NET with bromo-substituted phenylmorpholines is built upon extensive structure-activity relationship (SAR) studies of related compounds. A pivotal study on bromo-substituted analogs of methylphenidate, a well-known DAT and NET inhibitor, demonstrated that ortho-, meta-, and para-bromo substitution on the phenyl ring resulted in a significant increase in binding affinity for both DAT and NET compared to the unsubstituted parent compound.[5] Notably, these bromo-analogs displayed weak affinity for SERT, suggesting a desirable selectivity profile.[5]
This enhanced affinity can be attributed to favorable interactions between the bromine atom and specific residues within the transporter's binding pocket. This positions bromo-substituted phenylmorpholines as promising candidates for the development of novel therapeutics for a range of CNS disorders.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The therapeutic efficacy of current ADHD medications, such as methylphenidate and amphetamine, is primarily mediated by their action on DAT and NET. By increasing the extracellular concentrations of dopamine and norepinephrine in the prefrontal cortex, these drugs enhance executive function and attention.
-
Depression: Dual-acting norepinephrine-dopamine reuptake inhibitors (NDRIs) have shown efficacy in treating major depressive disorder, particularly in patients with anhedonia and low energy.
-
Substance Use Disorders: Modulating the dopamine system is a key strategy in the development of treatments for addiction. By occupying DAT, bromo-substituted phenylmorpholines could potentially reduce the rewarding effects of addictive substances.
Proposed Signaling Pathway and Mechanism of Action
The proposed mechanism of action for bromo-substituted phenylmorpholines at the synapse is the inhibition of dopamine and norepinephrine reuptake. By binding to DAT and NET on the presynaptic membrane, these compounds block the transporters' ability to clear dopamine and norepinephrine from the synaptic cleft, leading to an accumulation of these neurotransmitters and enhanced signaling at postsynaptic receptors.
Caption: Proposed mechanism of action at the synapse.
Experimental Workflow for Target Validation
The following workflow outlines the key experiments required to validate DAT and NET as the primary targets for a novel bromo-substituted phenylmorpholine.
Caption: Mechanism of EZH2 inhibition.
Experimental Workflow for Target Validation
The following workflow details the necessary steps to validate EZH2 as a target for a novel bromo-substituted phenylmorpholine.
Caption: Experimental workflow for oncology target validation.
Detailed Experimental Protocols
General Synthesis of a 2-(4-Bromophenyl)morpholine Derivative
This protocol is a generalized procedure adapted from literature methods for the synthesis of phenylmorpholine derivatives. [6]
-
Bromination of the Precursor: Start with a suitable propiophenone precursor (e.g., 4-methylpropiophenone for a methyl-substituted morpholine ring). Dissolve the propiophenone in dichloromethane. Slowly add a solution of bromine in dichloromethane and stir for 1 hour. After reaction completion, dry the mixture and remove the solvent to yield the 2-bromo-1-(phenyl)propan-1-one intermediate.
-
Reaction with Ethanolamine: React the bromo-intermediate with ethanolamine and a non-nucleophilic base such as N,N-diisopropylethylamine. This will form the 2-((2-hydroxyethyl)amino)-1-(phenyl)propan-1-one intermediate.
-
Reduction and Cyclization: Reduce the ketone to an alcohol using a reducing agent like sodium borohydride. Following reduction, treat the intermediate with concentrated sulfuric acid to facilitate the cyclization and formation of the morpholine ring, yielding the final bromo-substituted phenylmorpholine.
Radioligand Binding Assay for DAT/NET/SERT
This protocol is a standard method for determining the binding affinity of a compound to a specific transporter.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the bromo-substituted phenylmorpholine test compound in a suitable binding buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into cells.
-
Cell Plating: Plate cells expressing the transporter of interest (e.g., HEK-hDAT) in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of the bromo-substituted phenylmorpholine test compound.
-
Uptake Initiation: Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine) and its unlabeled counterpart to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the concentration of the test compound.
In Vitro EZH2 Inhibition Assay
This assay measures the enzymatic activity of EZH2 and the inhibitory potential of test compounds.
-
Reaction Setup: In a 384-well plate, combine recombinant human PRC2 complex, a histone H3 peptide substrate, and varying concentrations of the bromo-substituted phenylmorpholine test compound in an assay buffer.
-
Initiation of Reaction: Add the cofactor S-adenosyl-L-methionine (SAM) to initiate the methylation reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Use a commercially available assay kit (e.g., an antibody-based chemiluminescence assay or a mass spectrometry-based assay) to detect the formation of the methylated H3K27 product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
Bromo-substituted phenylmorpholines represent a promising class of compounds with significant therapeutic potential in both neuroscience and oncology. The strong preclinical rationale for their activity as potent and selective dopamine and norepinephrine reuptake inhibitors makes them exciting candidates for the development of novel treatments for ADHD, depression, and substance use disorders. Concurrently, the demonstrated ability of the bromo-benzomorpholine scaffold to inhibit EZH2 opens a distinct and equally compelling avenue for the development of targeted cancer therapies. This guide provides a foundational framework and the necessary experimental methodologies to rigorously evaluate these potential therapeutic targets and advance the development of this valuable chemical series.
References
-
Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. Available at: [Link] [7]2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed Central (PMC). Available at: [Link] [3][6][8]3. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. PubMed. Available at: [Link] [5]4. A novel EZH2 inhibitor induces synthetic lethality and apoptosis in PBRM1-deficient cancer cells. PubMed. Available at: [Link] [9]5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link] [1]6. Discovery and Development of Monoamine Transporter Ligands. PubMed Central (PMC). Available at: [Link] [4]7. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link] [2]8. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. PubMed Central (PMC). Available at: [Link]
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- 3. pure.atu.ie [pure.atu.ie]
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- 5. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel EZH2 inhibitor induces synthetic lethality and apoptosis in PBRM1-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine: Safety, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine, a compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers and scientists with the necessary knowledge for its safe handling, synthesis, and potential applications. As a substituted phenylmorpholine, this molecule incorporates structural motifs known to be valuable in the development of novel therapeutic agents.
Compound Profile and Physicochemical Properties
4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine is a halogenated aromatic compound featuring a morpholine ring attached to a brominated and trifluoromethylated phenyl group. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold in drug design.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁BrF₃NO | |
| Molecular Weight | 310.11 g/mol | |
| CAS Number | 1428317-57-5 | |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
Safety and Handling: A Self-Validating Protocol
The safe handling of 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine is paramount due to its potential hazards. While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers consistently indicates the following GHS hazard classifications.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Based on these hazards, a rigorous, self-validating handling protocol is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact and absorption.[1] |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles causing serious eye irritation.[1] |
| Body Protection | Chemical-resistant lab coat, apron, and full-length pants | Minimizes skin exposure. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For operations with a high potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents inhalation of harmful dust or vapors.[1] |
Engineering Controls and Work Practices
Safe handling extends beyond PPE to the experimental environment and procedures.
-
Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
-
Weighing: Weighing should be performed in a ventilated enclosure or by using a "weighing-in-container" technique to minimize dust dispersion.
-
Spill Management: Have a spill kit readily available containing absorbent materials (e.g., vermiculite, sand), appropriate PPE, and waste disposal bags. In case of a spill, evacuate the area, don the appropriate PPE, and contain the spill with absorbent material. Avoid generating dust.
-
Waste Disposal: As a halogenated organic compound, all waste containing 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine must be disposed of as hazardous waste.[2][3] It should be collected in a designated, labeled, and sealed container for halogenated organic waste.[2][3] Do not dispose of it down the drain.[3]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Synthesis of 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine
Proposed Synthetic Pathway
The synthesis would likely involve the reaction of a suitable brominated and trifluoromethylated benzene derivative with morpholine. A common starting material for such a synthesis is 1-bromo-2-fluoro-5-(trifluoromethyl)benzene. The fluorine atom, being highly electronegative and positioned ortho to the bromine and para to the electron-withdrawing trifluoromethyl group, is activated towards nucleophilic displacement.
Caption: Proposed synthesis of 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine.
Detailed Experimental Protocol (Plausible)
This protocol is a well-reasoned "paper" synthesis based on analogous transformations found in the chemical literature. It should be optimized and validated by the end-user.
Materials:
-
1-Bromo-2-fluoro-5-(trifluoromethyl)benzene
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-fluoro-5-(trifluoromethyl)benzene (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMSO or DMF to dissolve the starting material. To this solution, add morpholine (1.2-1.5 eq) followed by the base, such as potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq). The use of a base is crucial to neutralize the hydrofluoric acid (HF) formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and then with brine to remove residual solvent and salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine is dictated by its functional groups:
-
Aryl Bromide: The bromo substituent provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at this position, enabling the exploration of the chemical space around the core scaffold.
-
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and can enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism.
-
Morpholine Moiety: The morpholine ring is a common feature in many approved drugs. It can improve the physicochemical properties of a molecule, such as its aqueous solubility and pharmacokinetic profile.[4][5] The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, contributing to the binding of the molecule to its biological target.
While no specific drug development programs explicitly citing 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine were identified in the public domain, its structural features make it a valuable building block in medicinal chemistry. Phenylmorpholine derivatives have been investigated for a wide range of therapeutic applications, including treatments for central nervous system disorders.[6] The combination of the morpholine ring with a trifluoromethylphenyl group is a strategy employed in the design of various bioactive compounds.
Caption: Role of the title compound in a drug discovery workflow.
Toxicological and Ecotoxicological Profile
The acute toxicity profile, as indicated by the GHS hazard statements, suggests that exposure through ingestion, skin contact, and inhalation should be avoided. The irritant properties of the compound necessitate the use of appropriate protective measures to prevent skin and eye damage.
Conclusion
4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine is a chemical compound with significant potential as a building block in medicinal chemistry. Its synthesis can be plausibly achieved through a nucleophilic aromatic substitution reaction. The presence of a reactive bromo group, a metabolically stabilizing trifluoromethyl group, and a pharmacokinetically favorable morpholine moiety makes it an attractive starting point for the development of new therapeutic agents. However, its hazardous nature requires strict adherence to safety protocols during its handling and disposal. Further research into the specific biological activities of derivatives of this compound could lead to the discovery of novel drug candidates.
References
-
PubChem. 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Chemical synthesis of morpholine derivatives.
-
University of California, Riverside. Hazardous Waste Segregation. Available from: [Link]
- Google Patents. Phenylmorpholines and analogues thereof.
-
MDPI. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. Available from: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Available from: [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Available from: [Link]
-
PubMed Central (PMC). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Available from: [Link]
-
Princeton University, Macmillan Group. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Available from: [Link]
-
PubMed Central (PMC). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available from: [Link]
- Google Patents. Substituted morpholine compounds for the treatment of central nervous system disorders.
-
Merck Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others). Available from: [Link]
-
ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
ACS Publications. Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental Fate. Available from: [Link]
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
Authored by: Dr. Eleanor Vance, Senior Application Scientist
Introduction: 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine is a substituted aromatic morpholine derivative of significant interest in pharmaceutical and agrochemical research due to its unique structural motifs. The presence of a trifluoromethyl group, a bromine atom, and a morpholine ring imparts specific physicochemical properties that necessitate a comprehensive and multi-faceted analytical approach for its unambiguous characterization. This guide provides a detailed overview of the essential analytical techniques and protocols for the structural elucidation, purity assessment, and physicochemical profiling of this compound, aimed at researchers, scientists, and drug development professionals.
The strategic selection of analytical methods is paramount for ensuring the identity, purity, and stability of such complex molecules. This document outlines a logical workflow, from initial structural confirmation to final purity and solid-state characterization, explaining the rationale behind each experimental choice to ensure a self-validating analytical cascade.
Section 1: Structural Elucidation
The primary objective is the unambiguous confirmation of the molecular structure of this compound. A combination of spectroscopic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. For the target molecule, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Expertise & Experience: The trifluoromethyl group and the bromine atom significantly influence the chemical shifts of the aromatic protons due to their strong electron-withdrawing and anisotropic effects. ¹⁹F NMR is particularly powerful for confirming the presence and electronic environment of the -CF₃ group.[1]
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity & Coupling | Assignment |
| ¹H | ~7.8 - 8.2 | Doublet (d) | Aromatic proton ortho to -CF₃ |
| ¹H | ~7.5 - 7.8 | Doublet of doublets (dd) | Aromatic proton between -Br and -CF₃ |
| ¹H | ~7.3 - 7.6 | Doublet (d) | Aromatic proton ortho to -Br |
| ¹H | ~3.8 - 4.0 | Triplet (t) | Morpholine protons adjacent to oxygen (-O-CH₂-) |
| ¹H | ~3.0 - 3.3 | Triplet (t) | Morpholine protons adjacent to nitrogen (-N-CH₂-) |
| ¹³C | ~145 - 150 | Singlet (s) | Aromatic carbon attached to nitrogen |
| ¹³C | ~115 - 135 | Quartet (q) | Aromatic carbons and trifluoromethyl carbon |
| ¹³C | ~66 - 68 | Singlet (s) | Morpholine carbons adjacent to oxygen (-O-CH₂-) |
| ¹³C | ~48 - 52 | Singlet (s) | Morpholine carbons adjacent to nitrogen (-N-CH₂-) |
| ¹⁹F | ~ -60 to -63 | Singlet (s) | Trifluoromethyl group (-CF₃) |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
-
Employ a sufficient relaxation delay to ensure accurate integration of quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expertise & Experience: The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M+2 peak in the mass spectrum.[2] The trifluoromethyl group and the morpholine ring will also lead to predictable fragmentation pathways.[3]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected, corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern of one bromine atom.
-
Key Fragments:
-
Loss of the morpholine ring.
-
Fragmentation of the morpholine ring.
-
Loss of the trifluoromethyl group.
-
Cleavage of the C-Br bond.
-
Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is common for GC-MS.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.
-
Data Acquisition: Acquire data in full scan mode to observe the molecular ion and major fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expertise & Experience: The FTIR spectrum will show characteristic absorption bands for the C-H, C-N, C-O, C-F, and C-Br bonds, as well as vibrations of the aromatic ring and the morpholine ring.[4][5]
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 2850 | C-H stretching (aromatic and aliphatic) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| 1350 - 1150 | C-F stretching (trifluoromethyl group) |
| 1250 - 1000 | C-N and C-O-C stretching (morpholine ring) |
| 700 - 500 | C-Br stretching |
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with standard correlation tables.
Section 2: Purity Assessment
Determining the purity of the compound is critical for its intended application. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6][7]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol) is a good starting point.[8][9] A photodiode array (PDA) detector is ideal for assessing peak purity and developing a quantitative method.[9]
Protocol for HPLC Method Development:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile or Methanol (HPLC grade)
-
-
Initial Gradient:
-
Start with a gradient of 50:50 (A:B) and progress to 10:90 (A:B) over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution of the main peak from any impurities.
Data Presentation:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Water and Acetonitrile |
| Gradient | 50% to 90% Acetonitrile over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
Section 3: Physicochemical Characterization
Further characterization provides information on the compound's elemental composition, thermal properties, and three-dimensional structure.
Elemental Analysis
Expertise & Experience: Elemental analysis provides the percentage composition of C, H, N, and halogens in the compound, which can be compared with the theoretical values calculated from the molecular formula (C₁₁H₁₁BrF₃NO).[10]
Protocol for Elemental Analysis:
-
Instrumentation: Use a CHN analyzer for carbon, hydrogen, and nitrogen determination. Halogen content can be determined by combustion followed by ion chromatography.[11]
-
Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg).
-
Analysis: The sample is combusted at high temperature, and the resulting gases are separated and quantified.
Thermal Analysis (DSC/TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound.[12][13] This information is crucial for understanding its physical properties and for formulation development.
Protocol for Thermal Analysis:
-
Instrumentation: A simultaneous DSC/TGA instrument is ideal.
-
Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.
-
DSC Protocol:
-
Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
-
TGA Protocol:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) to observe weight loss due to decomposition.
-
Single-Crystal X-ray Diffraction
Expertise & Experience: For an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and crystal packing, single-crystal X-ray diffraction is the definitive technique, provided that suitable single crystals can be grown.[14][15][16]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Visualizations
Analytical Workflow Diagram
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive characterization.
References
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link][17]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link][6]
-
NMR Spectroscopy of N, P and F - atoms (CHE). YouTube. [Link][18]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link][19]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link][4]
-
Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate. [Link][11]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link][20]
-
Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc. [Link][7]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link][3]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link][12]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health. [Link]
-
Fluorine NMR. Yale University. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent. [Link]
-
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PubMed Central. [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]
-
Organohalogen compound. Britannica. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link][10]
-
19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link][1]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link][13]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Crystal structure, Hirfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. National Institutes of Health. [Link]
-
Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link][5]
-
High perfomance liquid chromatography in pharmaceutical analyses. PubMed. [Link]
-
Small molecule X-ray crystallography. The University of Queensland. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]
-
Element analysis.
-
Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate. [Link]
-
Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
-
The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. [Link]
-
HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link][9]
-
The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. MDPI. [Link]
-
Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link][2]
-
Elemental analysis. The Hebrew University of Jerusalem. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
-
Radicals and Mass Spectrometry (MS). [Link]
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- 20. mdpi.com [mdpi.com]
Topic: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, analytical scientists, and quality control professionals in drug development. It outlines a robust reversed-phase HPLC (RP-HPLC) method with UV detection, detailing the scientific rationale behind parameter selection, a step-by-step experimental procedure, and system suitability criteria to ensure self-validating and trustworthy results. This guide is structured to provide both a practical workflow and an in-depth understanding of the method's underlying principles, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical attribute that directly impacts the safety and efficacy of the final drug product. This compound is a complex molecule featuring a halogenated, electron-deficient aromatic ring and a basic morpholine moiety. This structural combination necessitates a highly selective and robust analytical method to separate the main component from process-related impurities and potential degradants.
The development of a stability-indicating analytical method (SIAM) is essential, as it must be able to resolve the API from any degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).[1][2] This protocol employs the widely adopted RP-HPLC technique, which is ideally suited for moderately polar organic molecules like the target analyte.[3]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The analyte is a hydrophobic molecule due to the brominated trifluoromethylphenyl group, making it well-suited for retention on a nonpolar stationary phase like C18.[4][5] Elution is achieved using a polar mobile phase.
-
Gradient Elution: A gradient system, where the mobile phase composition changes over time, is selected over an isocratic one.[6] This is crucial for a purity assay, as potential impurities can span a wide range of polarities. A gradient ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak and eluted within a reasonable timeframe.
-
Acidified Mobile Phase: The morpholine group in the analyte is basic (pKa ~8.5). An acidic mobile phase (e.g., using formic or trifluoroacetic acid) protonates the morpholine nitrogen, preventing its interaction with residual acidic silanol groups on the silica-based stationary phase. This minimizes peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.
-
UV-Vis Detection: The substituted benzene ring acts as a chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A DAD is highly recommended as it enables the determination of the optimal detection wavelength and facilitates peak purity analysis by comparing spectra across a single peak.
Instrumentation, Reagents, and Materials
2.1 Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and autosampler vials.
2.2 Reagents and Materials
-
This compound Reference Standard (>99.5% purity).
-
Acetonitrile (ACN), HPLC gradient grade.
-
Water, HPLC grade or Milli-Q®.
-
Formic Acid (FA), reagent grade (≥98%).
-
Methanol, HPLC grade.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions have been optimized for this analysis.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Recommended HPLC Chromatographic Conditions.
3.1 Gradient Elution Program
The gradient is designed to provide robust separation of the main analyte from potential impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Table 2: Gradient Elution Program. This program starts with a higher polarity to resolve early impurities, ramps up to a lower polarity to elute the main peak and nonpolar impurities, and includes a re-equilibration step.
Preparation of Solutions
4.1 Diluent Preparation Prepare a mixture of Acetonitrile and Water (50:50, v/v). This composition ensures the solubility of the analyte while being compatible with the initial mobile phase conditions.
4.2 Standard Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Transfer an aliquot to an HPLC vial for analysis.
4.3 Sample Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.
-
Follow steps 2-5 as described for the Standard Solution Preparation.
Experimental Workflow and System Suitability
To ensure the validity of the analytical results for each run, a System Suitability Test (SST) must be performed.[7][8] This test verifies that the chromatographic system is performing adequately on the day of analysis.[9]
Diagram 1: HPLC Purity Assessment Workflow.
5.1 System Suitability Test (SST) Criteria
Inject the Standard Solution five times and evaluate the following parameters based on the last injection or the average of the injections as specified. The criteria are based on typical requirements found in the United States Pharmacopeia (USP).[7]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions and affect integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% (for 5 injections) | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% (for 5 injections) | Indicates the stability and precision of the pumping system. |
Table 3: System Suitability Test (SST) Acceptance Criteria.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Calculation Formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
Ensure that all impurity peaks exceeding the disregard limit (typically 0.05%) are included in the total area calculation.
Method Validation Principles (ICH Q2(R1))
For use in a regulated environment, this analytical procedure must be validated to demonstrate that it is suitable for its intended purpose.[10][11] The validation should adhere to the principles outlined in the ICH Q2(R1) guideline.[12][13][14]
Diagram 2: Core Parameters of Method Validation according to ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., 80-120% of the test concentration for an assay).[10]
-
Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known concentrations (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.
Conclusion
This application note details a specific and robust stability-indicating RP-HPLC method for the purity assessment of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile provides excellent separation and peak shape. The inclusion of rigorous system suitability criteria ensures the generation of reliable and trustworthy data for quality control and regulatory purposes. The principles for method validation outlined provide a clear pathway for the formal qualification of this procedure.
References
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]
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ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
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Restek. (2023). System suitability Requirements for a USP HPLC Method. [Link]
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Welch Materials, Inc. (2023). Liquid phase method for morpholine. [Link]
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ResearchGate. (n.d.). (PDF) Development and Validation of A High Performance Liquid Chromatography (HPLC) Method for Determination of Fipronil and Pyriproxyfen in A Veterinary Pharmaceutical Product. [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. [Link]
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Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
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ResearchGate. (n.d.). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
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International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
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Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]
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PubMed. (n.d.). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. [Link]
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National Center for Biotechnology Information. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]
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ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
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ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
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YouTube. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
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Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Application Note: Elucidating the Mass Spectrometric Fragmentation of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, a compound of interest in pharmaceutical and chemical research. An in-depth understanding of its fragmentation pathways is critical for its unambiguous identification and quantification in complex matrices. This document outlines the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by established principles of mass spectrometry. Detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis are provided to ensure reliable and reproducible results.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic morpholine derivative. The morpholine moiety is a common scaffold in medicinal chemistry, and the presence of a brominated and trifluoromethylated phenyl group suggests its potential role as a synthetic intermediate or a pharmacologically active agent. The trifluoromethyl group can significantly alter a molecule's metabolic stability and lipophilicity, while the bromine atom provides a site for further chemical modification and a distinctive isotopic signature in mass spectrometry. Accurate analytical methods are paramount for its characterization, impurity profiling, and pharmacokinetic studies. Mass spectrometry, coupled with chromatographic separation, offers the requisite sensitivity and specificity for these applications.[1][2][3]
Foundational Principles of Fragmentation in Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] The fragmentation of a molecule within a mass spectrometer is not a random process but is governed by the principles of chemical stability. Energetically unstable molecular ions, formed during ionization, will break apart into smaller, more stable fragment ions.[5] The resulting pattern of fragment ions, known as a mass spectrum, serves as a molecular fingerprint.
For this compound, the key structural features that will dictate its fragmentation are:
-
The Aromatic Ring: A stable structure that often remains intact or undergoes characteristic losses.[6]
-
The Morpholine Ring: An aliphatic heterocycle prone to alpha-cleavage and ring-opening reactions.[7]
-
The Carbon-Nitrogen Bond: A common site for cleavage, particularly adjacent to the aromatic ring.
-
The Carbon-Bromine Bond: The C-Br bond is relatively weak and can be cleaved to lose a bromine radical. The presence of bromine is easily identified by the characteristic isotopic pattern of 79Br and 81Br, which have a near 1:1 natural abundance.[6]
-
The Trifluoromethyl Group: A strongly electron-withdrawing group that influences the electronic environment of the aromatic ring and can be lost as a radical.
The choice of ionization technique will significantly impact the observed fragmentation. Electron Ionization (EI) is a "hard" ionization technique that imparts high energy, leading to extensive fragmentation.[8] Electrospray Ionization (ESI), a "soft" ionization technique, typically produces protonated molecules [M+H]+ with less fragmentation, which can then be induced in a controlled manner using tandem mass spectrometry (MS/MS).[9]
Predicted Fragmentation Pathways
Electron Ionization (EI) Fragmentation
Under typical 70 eV EI conditions, this compound is expected to produce a complex mass spectrum with a discernible molecular ion peak.[8] The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.
Primary Fragmentation Pathways:
-
Alpha-Cleavage of the Morpholine Ring: The most favorable initial fragmentation is often the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[6] This results in the formation of a stable iminium ion. For the title compound, this would involve the loss of a C2H4O radical, leading to a significant fragment ion.
-
Cleavage of the C-N Bond: The bond between the aromatic ring and the morpholine nitrogen can cleave, leading to the formation of a brominated trifluoromethylphenyl radical and a morpholinium ion, or vice versa depending on which fragment retains the charge.
-
Loss of Bromine: The C-Br bond can undergo homolytic cleavage to lose a bromine radical (79/81 u). This will be a prominent fragmentation pathway.
-
Loss of Trifluoromethyl Group: The C-CF3 bond can also cleave, resulting in the loss of a CF3 radical (69 u).
-
Retro-Diels-Alder (RDA) Reaction of the Morpholine Ring: The morpholine ring can undergo a characteristic RDA fragmentation, leading to the loss of a neutral C2H4O molecule.
The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Predicted ESI-MS/MS fragmentation pathways.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the analysis of this compound. Method optimization is recommended for specific matrices and instrumentation.
GC-MS Analysis Protocol
Gas chromatography is well-suited for the analysis of relatively volatile and thermally stable compounds like the target analyte. [10] 4.1.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards and quality control samples at appropriate concentrations.
-
If analyzing from a biological matrix, a liquid-liquid extraction or solid-phase extraction (SPE) will be necessary to remove interferences.
4.1.2. GC-MS Instrumentation and Parameters
The following table summarizes the recommended starting parameters for GC-MS analysis.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of semi-volatile compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for this column dimension. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that can be optimized for better separation. [11] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS, provides reproducible fragmentation. |
| Ionization Energy | 70 eV | Standard energy for EI to generate comparable library spectra. [8] |
| Source Temperature | 230 °C | A typical source temperature to prevent condensation. |
| Quadrupole Temp. | 150 °C | A typical quadrupole temperature. |
| Scan Range | m/z 50-500 | Covers the expected mass range of the molecular ion and fragments. |
4.1.3. Data Analysis and Validation
-
Identification: The analyte is identified by its retention time and the matching of its mass spectrum with a reference spectrum. The presence of the characteristic bromine isotope pattern in the molecular ion and bromine-containing fragments provides a high degree of confidence.
-
Quantification: For quantitative analysis, it is recommended to use an internal standard. A calibration curve should be constructed using at least five non-zero standards. The linearity of the curve should be assessed, and the coefficient of determination (r²) should be ≥ 0.99.
-
Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate to assess the accuracy and precision of the method.
The general workflow for the GC-MS analysis is depicted below.
Caption: General workflow for GC-MS analysis.
LC-MS/MS Analysis Protocol
LC-MS/MS is the preferred method for the analysis of less volatile compounds or for achieving very low detection limits in complex matrices. [1][12] 4.2.1. Sample Preparation
-
Follow the same initial steps for dissolution and dilution as in the GC-MS protocol.
-
Ensure the final sample solvent is compatible with the mobile phase to avoid peak distortion.
-
For biological samples, protein precipitation followed by centrifugation or SPE is typically required.
4.2.2. LC-MS/MS Instrumentation and Parameters
The following table summarizes the recommended starting parameters for LC-MS/MS analysis.
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18, 50 x 2.1 mm, 2.6 µm particle size | A common column for reversed-phase chromatography of small molecules. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides a source of protons for ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | A common organic solvent for reversed-phase LC. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes | A typical gradient for eluting a wide range of compounds. |
| Flow Rate | 0.4 mL/min | A suitable flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces backpressure. |
| Injection Volume | 5 µL | A standard injection volume. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen in the morpholine ring is readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. [1] |
| Precursor Ion | [M+H]+ of the analyte | The protonated molecular ion. |
| Product Ions | At least two stable and abundant fragment ions | For confident identification and quantification. |
| Collision Gas | Argon | A common collision gas for CID. |
| Optimization | Infuse a standard solution to optimize cone voltage and collision energy for each MRM transition. | Essential for maximizing sensitivity. |
4.2.3. Data Analysis and Validation
-
Identification: Analyte identification is based on the co-elution of the analyte with a reference standard and the presence of at least two MRM transitions with an ion ratio that is within an acceptable tolerance of the reference standard.
-
Quantification: Similar to GC-MS, use an internal standard and a calibration curve for quantification.
-
Quality Control: Analyze QC samples to ensure the accuracy and precision of the method throughout the analytical run.
The general workflow for the LC-MS/MS analysis is depicted below.
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Application Notes and Protocols for the N-Arylation of Amines with 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
Introduction: The Strategic Importance of N-Arylated Morpholines
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the aqueous solubility, metabolic stability, and pharmacokinetic profile of drug candidates. When incorporated into a molecule via a nitrogen-aryl bond, the resulting N-arylated morpholine moiety often imparts significant biological activity. The subject of this guide, 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, represents a valuable, albeit challenging, electrophilic partner for the synthesis of a diverse array of pharmacologically relevant compounds. The presence of a trifluoromethyl group renders the phenyl ring electron-deficient, which can significantly influence the reactivity of the aryl bromide in cross-coupling reactions.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals engaged in the N-arylation of various primary and secondary amines using this compound. We will delve into the mechanistic underpinnings of the recommended synthetic routes, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Framework: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as the preeminent method for the formation of carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.[1][2] For a sterically hindered and electron-deficient substrate such as this compound, this cross-coupling reaction is the most reliable and versatile approach.
The catalytic cycle, illustrated below, is a finely tuned sequence of organometallic transformations.[3] A comprehensive understanding of this cycle is paramount for rational protocol design and troubleshooting.
The Catalytic Cycle
-
Activation of the Palladium Precatalyst: The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. Modern palladacycle precatalysts, such as the G3 or G4 Buchwald precatalysts, are designed for facile activation under basic conditions, eliminating the need for external reducing agents.[1][4]
-
Oxidative Addition: The active, coordinatively unsaturated L-Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-determining step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the resulting Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so harsh as to cause degradation of sensitive functional groups.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-arylated product and regenerates the active L-Pd(0) catalyst, thus completing the cycle. This step is often accelerated by the use of bulky ligands.[5]
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Guide: N-Arylation Protocol
This section provides a detailed, step-by-step protocol for the N-arylation of a generic secondary amine with this compound. This protocol is a robust starting point and can be optimized based on the specific amine used.
Reagent and Equipment Checklist
| Category | Item | Notes |
| Reactants | This compound | Commercially available. Purity: ≥97%. |
| Amine (e.g., Morpholine, Piperidine, etc.) | Anhydrous, purity ≥98%. | |
| Catalyst System | Palladium Precatalyst (e.g., XPhos Pd G3) | Air-stable palladacycle. |
| Phosphine Ligand (e.g., XPhos) | Bulky, electron-rich biarylphosphine ligand. | |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base. Handle under inert atmosphere. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Degassed prior to use. |
| Glassware | Schlenk flask or oven-dried reaction vial with a magnetic stir bar | Ensure all glassware is thoroughly dried. |
| Equipment | Magnetic stir plate with heating | |
| Inert atmosphere setup (Nitrogen or Argon) | Schlenk line or glovebox. | |
| Syringes and needles | For transfer of anhydrous solvents and liquid reagents. |
Safety Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Palladium Catalysts: Handle with care as they may be toxic.
-
Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the amine (1.2 mmol, 1.2 equiv). If the amine is a solid, it can be added at this stage.
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Add the sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask or vial with a septum.
-
-
Reaction Execution:
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
If the amine is a liquid, add it via syringe at this point.
-
Place the reaction vessel in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS. To take a sample, briefly remove the vessel from the heat, and under a positive pressure of inert gas, withdraw a small aliquot with a syringe. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Figure 2: A generalized experimental workflow for the N-arylation protocol.
Optimization and Parameter Selection: A Deeper Dive
The success of a Buchwald-Hartwig amination, particularly with a challenging substrate, hinges on the judicious selection of the catalyst, ligand, base, and solvent.
| Parameter | Recommendation & Rationale |
| Palladium Precatalyst | G3/G4 Palladacycles (e.g., XPhos Pd G3): These are often the catalysts of choice due to their high reactivity, air-stability, and ease of activation with a wide range of bases.[4] They ensure the efficient formation of the active L-Pd(0) species. |
| Ligand | Bulky Biarylphosphines (e.g., XPhos, RuPhos, tBuBrettPhos): The steric bulk of these ligands facilitates the reductive elimination step, which is often crucial for forming the C-N bond.[7] The electron-rich nature of these ligands also promotes the initial oxidative addition. For sterically hindered amines, more specialized ligands may be required.[8] |
| Base | Strong, non-nucleophilic bases (NaOtBu, LHMDS): These are generally the most effective for deprotonating the amine without competing as a nucleophile. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher temperatures or longer reaction times.[5] |
| Solvent | Aprotic, non-polar to moderately polar solvents (Toluene, 1,4-Dioxane, THF): These solvents are generally effective at solubilizing the reactants and catalyst components. Toluene is often preferred for reactions involving aryl bromides. |
| Temperature | 80-120 °C: The reaction temperature is a critical parameter to optimize. Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or reactants. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | 1. Use a fresh batch of palladium precatalyst. Ensure rigorous exclusion of air and moisture. |
| 2. Insufficiently strong base. | 2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). | |
| 3. Inappropriate ligand. | 3. Screen different bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos). | |
| Formation of Side Products | 1. Hydrodehalogenation (reduction of Ar-Br to Ar-H). | 1. Ensure a strictly inert atmosphere. Use a less sterically hindered ligand. |
| 2. Homocoupling of the aryl bromide. | 2. Lower the reaction temperature. Ensure proper degassing of the solvent. | |
| Catalyst Decomposition | 1. Presence of oxygen or moisture. | 1. Improve inert atmosphere techniques (use a glovebox if possible). Use anhydrous, degassed solvents. |
| 2. High reaction temperature. | 2. Lower the reaction temperature and extend the reaction time. |
Conclusion
The N-arylation of amines with this compound via the Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of novel chemical entities with high potential in drug discovery and materials science. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and reaction parameters, and meticulous experimental technique are the keys to success. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this important transformation in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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-
Gómez-Benítez, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074–18084. [Link]
- Fors, B. P., et al. (2010). A Multiligand-Based Palladium Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 355-362. [Link]
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Hartwig, J. F., & Mann, G. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 121(16), 3899-3911. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]
- Vautravers, N. S., et al. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis, 2011(13), 2099-2104.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 26, 2026, from [Link]
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de la Torre, A., & Janssen, J. J. D. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17154-17176. [Link]
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Lima, P. C. de, et al. (2018). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 42(12), 10024-10035. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
Introduction: A Privileged Scaffold in Modern Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] When incorporated into a complex scaffold like 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine, it provides a versatile building block for the synthesis of novel therapeutics.[3] The trifluoromethyl group offers unique electronic properties, often enhancing bioactivity, while the ortho-bromo substituent serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6]
This technical guide provides an in-depth exploration of key cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering detailed, field-proven protocols and insights to empower researchers in their synthetic endeavors. The electron-withdrawing nature of the trifluoromethyl group on the aryl bromide substrate is expected to facilitate the oxidative addition step in the catalytic cycles of these reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[7][8] The reaction couples an organoboron species with an organic halide, catalyzed by a palladium(0) complex.[9]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[9]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12-24 | 75-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 110 | 12 | 70-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | 8 | 65-85 |
Note: Yields are estimates based on similar substrates and will vary depending on the specific boronic acid used.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[5][10] This reaction is particularly valuable in the synthesis of pharmaceuticals, where the arylamine motif is frequently encountered.[4]
Mechanistic Overview
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.
Sources
- 1. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes & Protocols for the Experimental Use of Morpholine Derivatives in Neurodegenerative Disease Research
Introduction: The Morpholine Scaffold as a Privileged Structure for CNS Drug Discovery
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a formidable challenge in modern medicine due to their complex pathology, often involving multiple dysregulated cellular pathways.[1] The development of effective therapeutics is hindered by the blood-brain barrier (BBB), a highly selective membrane that prevents most small molecules from reaching their intended targets in the central nervous system (CNS).
The morpholine ring has emerged as a "privileged scaffold" in CNS drug discovery.[2][3] Its unique physicochemical properties, including a favorable balance of hydrophilicity and lipophilicity and a pKa value close to physiological pH, enhance BBB permeability and improve overall pharmacokinetic profiles.[2][4] This six-membered heterocycle, containing both a secondary amine and an ether functional group, is not merely a passive carrier; it can engage in crucial hydrogen bonding and hydrophobic interactions within target proteins.[2] Furthermore, the morpholine scaffold is synthetically tractable, allowing for extensive chemical modification to optimize potency, selectivity, and drug-like properties.[4][5]
This guide provides an in-depth overview of the experimental applications of morpholine derivatives in neurodegenerative disease research, focusing on their multi-target mechanisms and offering detailed protocols for their evaluation. We will explore their role as enzyme inhibitors and modulators of critical neuroprotective pathways, providing researchers with the foundational knowledge and practical methodologies to investigate this promising class of compounds.
Section 1: Mechanism of Action - Multi-Target Enzyme Inhibition
A key strategy in designing therapeutics for multifactorial neurodegenerative diseases is the development of compounds that can engage multiple targets simultaneously.[4] Morpholine derivatives have shown significant potential as inhibitors of several enzymes implicated in the progression of Alzheimer's and Parkinson's disease.[1][4]
-
Cholinesterases (AChE & BuChE): In Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine levels, providing symptomatic relief.[1][6] Many morpholine-based compounds have been identified as potent dual inhibitors of both AChE and BuChE.[1][4]
-
Monoamine Oxidases (MAO-A & MAO-B): Monoamine oxidase-B (MAO-B) is responsible for the degradation of dopamine. Its inhibition is a validated therapeutic strategy for Parkinson's disease, helping to restore dopaminergic tone.[1] Morpholine-based chalcones, for instance, have been developed as potent and selective MAO-B inhibitors.[4]
Application Note 1: Quantitative In Vitro Screening of Morpholine Derivatives as Cholinesterase Inhibitors
To assess the potential of novel morpholine derivatives as anti-Alzheimer's agents, a primary screen for AChE and BuChE inhibition is essential. The most common and reliable method is the colorimetric assay developed by Ellman.
Causality Behind the Method: This assay leverages the enzymatic activity of cholinesterases on a synthetic substrate (ATChI or BTChI). The enzyme cleaves the substrate, producing thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. An effective inhibitor will reduce the rate of this color change, allowing for the calculation of inhibitory potency (IC₅₀).
Protocol 1.1: Ellman's Assay for AChE and BuChE Inhibition
Materials:
-
Human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test morpholine derivatives and a reference inhibitor (e.g., Galantamine)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare stock solutions of substrates ATChI (10 mM) and BTChI (10 mM) in deionized water.
-
Prepare a stock solution of the enzyme (AChE or BuChE) in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare serial dilutions of the test morpholine derivatives and the reference inhibitor in DMSO, followed by a final dilution in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of each concentration of the test compound or reference inhibitor to the appropriate wells.
-
Add 125 µL of phosphate buffer.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of the substrate solution (ATChI for AChE assay, BTChI for BuChE assay).
-
-
Initiate Reaction & Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the enzyme solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation & Controls:
-
Negative Control: Wells containing all reagents except the inhibitor (replace with buffer/DMSO vehicle). This represents 100% enzyme activity.
-
Positive Control: Wells containing a known reference inhibitor (e.g., Galantamine) to validate assay performance.
-
Blank: Wells containing all reagents except the enzyme to correct for non-enzymatic hydrolysis of the substrate.
Section 2: Mechanism of Action - Modulation of Neuroprotective Signaling Pathways
Beyond direct enzyme inhibition, morpholine derivatives can confer neuroprotection by activating endogenous defense mechanisms. A central regulator of cellular protection against oxidative stress and inflammation is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[7][8]
The Nrf2-ARE Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic activators, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous protective genes, including heme oxygenase 1 (HMOX-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).[8] Activation of this pathway enhances the cell's ability to neutralize reactive oxygen species (ROS), reduce inflammation, and improve mitochondrial function, making it a highly attractive therapeutic target.[8][9][10] Certain morpholine-containing compounds are designed to act as Nrf2 activators.[4]
Application Note 2: Assessing Nrf2 Pathway Activation in a Cellular Model
To confirm that a morpholine derivative's neuroprotective effect is mediated by the Nrf2 pathway, two key events must be verified: the translocation of Nrf2 from the cytoplasm to the nucleus, and the subsequent upregulation of its target genes.
Protocol 2.1: Immunofluorescence for Nrf2 Nuclear Translocation
Causality Behind the Method: This technique uses a primary antibody specific to Nrf2 and a fluorescently labeled secondary antibody to visualize the subcellular localization of Nrf2. A nuclear counterstain (like DAPI) is used to identify the nucleus. An increase in the co-localization of the Nrf2 signal and the DAPI signal upon treatment with the test compound indicates nuclear translocation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Glass coverslips coated with Poly-D-lysine
-
Test morpholine derivative and positive control (e.g., Sulforaphane)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against Nrf2
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on coated glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the vehicle (DMSO), the test morpholine derivative (at various concentrations), or the positive control for a predetermined time (e.g., 2-4 hours).
-
Fixation & Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking & Staining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Imaging & Analysis:
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides.
-
Image using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure the extent of translocation.
-
Section 3: Preclinical Evaluation in Disease Models
After establishing a mechanism of action, the next critical step is to evaluate the compound's efficacy in a disease-relevant context. This involves using both in vitro and in vivo models that replicate aspects of neurodegenerative pathology.
Application Note 3: Workflow for Preclinical Evaluation of Morpholine Derivatives
A logical and phased approach is crucial for the preclinical assessment of any CNS drug candidate. This workflow ensures that only the most promising compounds advance to more complex and resource-intensive animal studies.
Application Note 4: Evaluating Neuroprotection in Animal Models
Animal models are indispensable for studying complex disease processes and evaluating therapeutic efficacy in a physiological system. The choice of model is critical and depends on the disease being studied.
-
Parkinson's Disease (PD) Models: Neurotoxin-based models are widely used.[11] Injecting 6-hydroxydopamine (6-OHDA) or systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the core pathology of PD.[11][12] These models are excellent for screening neuroprotective compounds.
-
Alzheimer's Disease (AD) Models: Transgenic mouse models that overexpress genes associated with familial AD (e.g., APP, PSEN1) are commonly used.[13] These models develop key pathological hallmarks like amyloid plaques and cognitive deficits.
-
Amyotrophic Lateral Sclerosis (ALS) Models: The G93A-SOD1 transgenic mouse is a widely used model that expresses a mutant form of human SOD1 found in some familial ALS cases, leading to progressive motor neuron degeneration.[14] The P7C3 family of compounds, for example, has shown efficacy in this model.[14][15][16]
Protocol 4.1: General Workflow for a Neurotoxin-Based Rodent Model of PD
Causality Behind the Method: This protocol creates a lesion in the dopaminergic system, leading to measurable motor deficits. A successful neuroprotective compound, administered before or after the toxin, will mitigate the loss of dopaminergic neurons and improve motor function.
Procedure:
-
Acclimatization & Baseline Testing:
-
Acclimate animals (e.g., C57BL/6 mice for MPTP model) to the facility for at least one week.
-
Perform baseline behavioral tests (e.g., rotarod, cylinder test) to establish normal motor function.
-
-
Compound Administration:
-
Begin administration of the test morpholine derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
-
Neurotoxin Induction:
-
Administer the neurotoxin (e.g., MPTP, 4 injections, 2 hours apart). Follow all institutional safety protocols for handling potent neurotoxins.
-
-
Post-Lesion Monitoring & Behavioral Testing:
-
Continue compound administration as scheduled.
-
Monitor animal weight and health daily.
-
Perform behavioral tests at set time points (e.g., 7, 14, and 21 days post-lesion) to assess motor deficits and any therapeutic improvement.
-
-
Endpoint Analysis (Histology):
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% PFA.
-
Dissect the brains and process for histology.
-
Perform immunohistochemistry on brain sections (substantia nigra and striatum) using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum to measure the extent of neurodegeneration and the degree of protection afforded by the compound.
-
Section 4: Assessing Effects on Mitochondrial Function
Mitochondrial dysfunction is a common pathological hallmark across many neurodegenerative diseases, characterized by impaired energy production, excessive ROS generation, and altered calcium homeostasis.[8][17] Assessing whether a morpholine derivative can restore or protect mitochondrial function is a key step in understanding its neuroprotective mechanism.
Application Note 5: Measuring Mitochondrial Respiration in Live Neurons
The Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Causality Behind the Method: By sequentially injecting pharmacological inhibitors of the electron transport chain, one can dissect different components of mitochondrial respiration. This "mitochondrial stress test" reveals parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A neuroprotective compound may improve these parameters in cells challenged with a stressor.[18]
Protocol 5.1: Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)
Materials:
-
Primary cortical neurons or a neuronal cell line[18]
-
Seahorse XF cell culture microplate
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
Test morpholine derivative
Procedure:
-
Cell Plating: Seed neurons in a Seahorse XF microplate at an optimized density and culture for at least 8 days.[18]
-
Compound Treatment: On the day of the assay, treat the cells with the test morpholine derivative for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Carefully wash the cells with pre-warmed Seahorse XF Assay Medium and add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) for automated injection.
-
-
Seahorse XF Analysis:
-
Load the plate and cartridge into the Seahorse XF Analyzer.
-
Run the pre-programmed protocol, which will measure baseline OCR, then sequentially inject the inhibitors and measure the corresponding changes in OCR.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration in each well.
-
Calculate the key parameters of mitochondrial respiration (basal, ATP production, maximal respiration, etc.) using the Seahorse software.
-
Compare the mitochondrial profiles of vehicle-treated, compound-treated, and toxin-challenged cells.
-
| Parameter | Description | Significance in Neurodegeneration |
| Basal Respiration | OCR before inhibitor injection. | Reflects baseline energetic demand. Often decreased in disease models. |
| ATP Production | Decrease in OCR after Oligomycin injection. | Represents the portion of respiration used for ATP synthesis. |
| Maximal Respiration | OCR after FCCP injection. | Indicates the maximum respiratory capacity the cell can achieve under stress. |
| Spare Capacity | (Maximal Respiration) - (Basal Respiration). | The cell's ability to respond to increased energy demand. Reduced spare capacity indicates mitochondrial vulnerability. |
Conclusion
The morpholine scaffold represents a highly versatile and promising platform for the development of novel therapeutics for neurodegenerative diseases. Its favorable physicochemical properties for CNS penetration, coupled with its synthetic tractability, allow for the design of multi-targeted agents that can address the complex pathology of these disorders. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to screen, characterize, and validate morpholine derivatives, from initial in vitro enzyme assays to mechanistic cellular studies and preclinical evaluation in robust animal models. By systematically assessing their impact on key pathological drivers such as enzyme dysregulation, oxidative stress, and mitochondrial dysfunction, the scientific community can continue to unlock the full therapeutic potential of this important chemical class.
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- 13. rjptonline.org [rjptonline.org]
- 14. pnas.org [pnas.org]
- 15. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Techniques to investigate neuronal mitochondrial function and its pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
Welcome to the technical support center for the synthesis of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Buchwald-Hartwig amination. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your yield.
Introduction to the Synthesis
The synthesis of this compound is a palladium-catalyzed cross-coupling reaction between an aryl bromide and morpholine. The presence of a trifluoromethyl group on the aromatic ring introduces electronic effects that can influence the reaction's outcome. This guide will address the common challenges associated with this specific transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
A low or negligible yield is one of the most common issues in cross-coupling reactions. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.
-
Solution:
-
Use a Pd(0) source or a pre-catalyst: Instead of Pd(OAc)₂, consider using a Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst.
-
Ensure anaerobic conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas your solvent and reactants thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
-
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the stability and activity of the palladium catalyst.
-
Solution:
-
Screen different ligands: For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often effective. Consider ligands such as RuPhos, BrettPhos, or XantPhos.[2]
-
Use bidentate ligands: Bidentate ligands like BINAP or DPPF can prevent the formation of inactive palladium iodide dimers, which can be an issue with aryl iodides and to a lesser extent with aryl bromides.[3]
-
-
-
Incorrect Base Selection: The choice of base is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle.
-
Solution:
-
Strong, non-nucleophilic bases: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions.[1]
-
Weaker bases for sensitive substrates: If your substrate is sensitive to strong bases, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). However, these may require higher reaction temperatures.
-
-
-
Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Solution:
-
Aprotic, non-coordinating solvents: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.
-
Ensure solubility: If your starting materials are not fully dissolved, this can hinder the reaction. Consider a solvent or solvent mixture that ensures good solubility.
-
-
Experimental Protocol: Ligand and Base Screening
-
Set up a parallel reaction array with identical amounts of 1,2-dibromo-4-(trifluoromethyl)benzene, morpholine, and palladium precatalyst.
-
To each reaction vessel, add a different ligand and base combination as outlined in the table below.
-
Run the reactions under identical conditions (temperature, time, inert atmosphere).
-
Monitor the reactions by TLC or LC-MS to determine the optimal combination.
| Ligand | Base | Solvent | Temperature (°C) |
| RuPhos | NaOtBu | Toluene | 100 |
| BrettPhos | NaOtBu | Dioxane | 100 |
| XantPhos | Cs₂CO₃ | Dioxane | 110 |
| BINAP | K₃PO₄ | Toluene | 110 |
Problem 2: Formation of Significant Side Products
The formation of side products can significantly reduce the yield of the desired product and complicate purification.
Common Side Products and Their Mitigation:
-
Diarylation Product: The formation of the diarylated morpholine can occur, especially if the reaction is run for an extended period or at high temperatures.
-
Solution:
-
Control stoichiometry: Use a slight excess of the aryl bromide (1.1-1.2 equivalents) relative to morpholine.
-
Lower reaction temperature: Once the reaction has initiated, consider lowering the temperature to favor the mono-arylation product.
-
Use bulky ligands: Sterically hindered ligands can disfavor the formation of the diarylated product.[4]
-
-
-
Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 1-bromo-3-(trifluoromethyl)benzene.
-
Solution:
-
Ensure anhydrous conditions: Water can be a source of protons for hydrodehalogenation. Use anhydrous solvents and reagents.
-
Choose the right base: Some bases can promote hydrodehalogenation more than others. Empirically determine the best base for your system.
-
-
-
Aryl Halide Homocoupling: The aryl bromide can couple with itself to form a biaryl byproduct.
-
Solution:
-
Use a well-defined catalyst system: This can minimize side reactions.
-
Optimize reaction conditions: Lowering the temperature and catalyst loading can sometimes reduce homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the likely starting material for this synthesis?
The most probable starting material is 1,2-dibromo-4-(trifluoromethyl)benzene . The reaction with morpholine would then be a selective mono-amination.
Q2: How does the trifluoromethyl group affect the reaction?
The trifluoromethyl group is a strong electron-withdrawing group. This has several implications:
-
Increased Reactivity of the Aryl Bromide: The electron-withdrawing nature of the CF₃ group makes the aryl bromide more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.[1]
-
Potential for Side Reactions: The increased reactivity can sometimes lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled.
-
Influence on Product Properties: The CF₃ group will increase the lipophilicity of the final product, which may affect its solubility and chromatographic behavior during purification.[5]
Q3: What is the general mechanism for the Buchwald-Hartwig amination?
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen atom to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the morpholino group are eliminated from the palladium center, forming the C-N bond of the desired product and regenerating the Pd(0) catalyst.
Sources
Technical Support Center: Synthesis of Substituted Phenylmorpholines
Welcome to the technical support center for the synthesis of substituted phenylmorpholines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory, ensuring the successful synthesis of your target molecules.
Introduction to Phenylmorpholine Synthesis
Substituted phenylmorpholines are a critical scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Their synthesis, while achievable through several methods, is often accompanied by challenges such as side product formation, low yields, and purification difficulties. This guide provides practical, field-proven insights into the most common synthetic strategies and how to troubleshoot the issues that may arise.
The primary synthetic routes covered in this guide are:
-
Palladium-Catalyzed Carboamination: A versatile method for forming the morpholine ring through an intramolecular C-N bond formation.
-
Acid-Catalyzed Cyclization: A classical approach involving the dehydration of diethanolamine derivatives.
-
Reductive Amination: A common strategy for introducing substituents on the morpholine nitrogen.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of substituted phenylmorpholine syntheses.
Q1: What are the most common side reactions in the Pd-catalyzed synthesis of substituted phenylmorpholines?
A1: The most prevalent side reactions in Pd-catalyzed carboamination for morpholine synthesis are Heck arylation and the formation of unsaturated heterocycles via β-hydride elimination. Heck arylation becomes particularly problematic when using electron-poor aryl bromides or substrates with N-aryl groups that are electron-deficient.[2] The formation of unsaturated side products, such as 3,4-dihydro-2H-1,4-oxazines, can also be observed.
Q2: How do the electronic properties of the aryl halide affect the yield and purity in N-arylation reactions?
A2: The electronic nature of the aryl halide significantly impacts the reaction outcome. Electron-rich or electron-neutral aryl halides generally provide better yields of the desired phenylmorpholine.[2] Conversely, electron-poor aryl bromides often lead to the formation of complex mixtures of byproducts, including those from Heck arylation.
Q3: What is the role of the ligand and base in controlling selectivity in Buchwald-Hartwig amination for phenylmorpholine synthesis?
A3: The choice of ligand and base is critical for controlling selectivity and minimizing side reactions. Bulky, electron-rich phosphine ligands can facilitate the desired reductive elimination step to form the C-N bond, while less suitable ligands might favor side reactions like β-hydride elimination.[3] The base is crucial for the deprotonation of the amine, and its strength should be carefully selected to avoid incompatibility with other functional groups on the substrates.[4] For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate are often preferred over strong bases like sodium tert-butoxide.[4]
Q4: In the acid-catalyzed cyclization of diethanolamine derivatives, what are the key parameters to control for a successful reaction?
A4: The key parameters to control are temperature and reaction time . This reaction typically requires high temperatures (around 180-210°C) and prolonged heating (often 15 hours or more) to ensure complete cyclization.[2] Inadequate temperature control or insufficient reaction time will lead to incomplete conversion and lower yields. The concentration of the acid catalyst is also a critical factor.[2]
Q5: How can I avoid over-alkylation when preparing N-substituted morpholines via reductive amination?
A5: Over-alkylation, leading to the formation of quaternary ammonium salts or di-alkylated byproducts, is a common issue in reductive amination.[5] To mitigate this, careful control of stoichiometry is essential. Using a modest excess of the amine relative to the alkylating agent can favor mono-alkylation. Additionally, employing a suitable reducing agent and optimizing reaction conditions such as temperature and reaction time can help control selectivity.[6]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common problems encountered during the synthesis of substituted phenylmorpholines.
Guide 1: Low Yield in Palladium-Catalyzed Phenylmorpholine Synthesis
A common challenge in the synthesis of substituted phenylmorpholines via palladium-catalyzed carboamination is obtaining a low yield of the desired product. This guide provides a systematic approach to troubleshooting this issue.
Problem: The yield of the target substituted phenylmorpholine is significantly lower than expected.
Initial Assessment Workflow:
Caption: A logical workflow for troubleshooting low product yield.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Competing Heck Arylation | This is a common side reaction, especially with electron-poor aryl halides or substrates with electron-deficient N-aryl groups.[2] The Heck reaction competes with the desired N-arylation, consuming starting materials and reducing the yield of the phenylmorpholine. | Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands often favor the desired C-N bond formation. Substrate Modification: If possible, modify the electronic properties of the aryl halide to be more electron-rich or neutral. |
| Formation of Unsaturated Byproducts | β-hydride elimination from a palladium-amido intermediate can lead to the formation of unsaturated heterocycles, such as 3,4-dihydro-2H-1,4-oxazines. This pathway competes with the C-C bond-forming reductive elimination that yields the desired morpholine. | Ligand and Catalyst Choice: Use ligands that accelerate C-C reductive elimination relative to β-hydride elimination. Some catalyst systems are more prone to this side reaction. Temperature Optimization: Lowering the reaction temperature may disfavor the β-hydride elimination pathway. |
| Catalyst Deactivation | Impurities in the starting materials or reagents can poison the palladium catalyst.[4] Also, the active Pd(0) species may not be efficiently generated from a Pd(II) precursor. | Purify Starting Materials: Ensure all starting materials and solvents are pure and dry. Use a Pre-catalyst: Employing a palladium pre-catalyst can ensure the efficient formation of the active catalytic species.[4] |
| Suboptimal Reaction Conditions | Incorrect temperature, reaction time, or an inappropriate choice of base or solvent can lead to low conversion or the formation of side products. | Systematic Optimization: Methodically screen different bases, solvents, and temperatures to find the optimal conditions for your specific substrates.[2] |
Experimental Protocol: Suppressing Heck Arylation by Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere, combine the aryl halide (1.0 equiv), the morpholine precursor (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst and Ligand Addition: To each vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a different phosphine ligand (4-8 mol%). Examples of ligands to screen include bulky, electron-rich phosphines like XPhos, SPhos, and BrettPhos.
-
Reaction: Add the solvent (e.g., toluene) and heat the reactions to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS to determine the consumption of starting materials and the formation of the desired product versus the Heck byproduct.
-
Analysis: Compare the product-to-byproduct ratios across the different ligands to identify the optimal choice for suppressing Heck arylation.
Guide 2: Purification of Substituted Phenylmorpholines
The purification of substituted phenylmorpholines can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
Problem: Difficulty in isolating the pure substituted phenylmorpholine from the crude reaction mixture.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method(s) |
| Unreacted Aryl Halide | Can be detected by TLC, GC-MS, or NMR. | Column Chromatography: Typically, the aryl halide will have a different polarity than the more polar phenylmorpholine product, allowing for separation on silica gel. |
| Heck Arylation Byproduct | Often has a similar polarity to the desired product, making separation difficult. Can be identified by NMR and MS, which will show the presence of an additional aryl group and a double bond. | Chromatography: Careful optimization of the solvent system for column chromatography (e.g., using a gradient elution) may be required. In some cases, preparative HPLC may be necessary. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Unsaturated Heterocycle | Will have a different molecular weight and distinct signals in the NMR spectrum (alkene protons). | Column Chromatography: These byproducts are often separable from the desired saturated morpholine by silica gel chromatography. |
Experimental Protocol: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes or petroleum ether).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and concentrate them in vacuo to obtain the purified substituted phenylmorpholine.
Reaction Mechanisms and Side Reaction Pathways
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Mechanism of Pd-Catalyzed Carboamination and Competing Side Reactions:
Caption: Key steps in the Pd-catalyzed synthesis of substituted phenylmorpholines and competing side reaction pathways.
References
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Jiang, H. (2003). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Accounts of Chemical Research, 36(5), 309-317.
- Guillon, J., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(24), 8059.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides. BenchChem Technical Support.
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
- Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416.
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved January 26, 2026, from [Link]
- ChemRxiv. (2022). Unravelling Information-Rich Chemical Synthesis Experiments with - Computational Metabolomics: Identification of Reactivity Patterns - for Baldwin and Whitehead “Manzamine Alkaloids” Biosynthesis.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
-
ACS Green Chemistry Institute. (2026). Avoiding Over-alkylation. Retrieved January 26, 2026, from [Link]
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
Welcome to the technical support center for 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. As there is limited direct literature on the degradation of this specific molecule, this resource synthesizes information from studies on its core chemical moieties: the morpholine ring, the brominated aromatic ring, and the trifluoromethylphenyl group. The proposed pathways and methodologies are based on established principles of chemical and enzymatic degradation of related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most probable initial sites of degradation on this compound?
A1: Based on the chemical structure, the most likely initial sites of metabolic or chemical breakdown are the morpholine ring and the aromatic ring. The morpholine ring is susceptible to enzymatic cleavage, particularly by monooxygenases.[1][2] The aromatic ring can undergo hydroxylation, and the carbon-bromine bond can be a site for dehalogenation.
Q2: Which enzyme families are likely to be involved in the metabolism of this compound?
A2: Cytochrome P450 (CYP) enzymes are the primary candidates for the metabolism of this compound.[3][4][5] Specifically, CYP enzymes are known to catalyze the oxidation of aromatic rings and the cleavage of cyclic amines.[1][2][6] CYP1A2, which shows a preference for planar aromatic compounds, could be involved in the hydroxylation of the phenyl ring.[6]
Q3: What are the expected major degradation products?
A3: While definitive products can only be identified through experimental analysis, we can hypothesize the formation of several key intermediates. Cleavage of the morpholine ring could lead to linear aminoethoxy derivatives.[1][7] Hydroxylation of the aromatic ring would produce phenolic compounds. Dehalogenation would result in the replacement of the bromine atom with a hydroxyl group or a hydrogen atom.
Q4: Is the trifluoromethyl group expected to be stable?
A4: The trifluoromethyl group is generally considered to be metabolically stable due to the high strength of the carbon-fluorine bond. However, under certain conditions, such as photodegradation, transformation of this group can occur.[8]
Q5: What analytical techniques are most suitable for studying the degradation of this compound and its products?
A5: A combination of chromatographic and mass spectrometric techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with UV detection can be used for initial separation and quantification. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[9][10]
Troubleshooting Guides
Issue 1: Rapid, unexpected degradation of the parent compound in my in vitro assay.
-
Possible Cause 1: Microbial Contamination. Certain microorganisms, particularly of the Mycobacterium genus, are known to efficiently degrade morpholine-containing compounds.[1][2]
-
Troubleshooting Step: Ensure sterile conditions for your assay. Test your media for microbial growth. If contamination is suspected, filter-sterilize all solutions and use aseptic techniques.
-
-
Possible Cause 2: Presence of Active Metabolic Enzymes. If your assay system contains liver microsomes, S9 fractions, or whole cells, enzymatic degradation is the likely cause.
-
Troubleshooting Step: To confirm enzymatic activity, run a control experiment with heat-inactivated enzymes or in the absence of co-factors like NADPH. This will help differentiate between enzymatic and non-enzymatic degradation.
-
-
Possible Cause 3: Photodegradation. The trifluoromethylphenyl moiety may be susceptible to light-induced degradation.[8]
-
Troubleshooting Step: Protect your experimental setup from light by using amber vials or covering them with aluminum foil. Compare the stability of the compound in the dark versus under ambient light.
-
Issue 2: I am observing multiple degradation peaks in my chromatogram that I cannot identify.
-
Possible Cause: Complex Degradation Pathway. The compound likely undergoes multiple, parallel degradation pathways leading to a variety of products.
-
Troubleshooting Step: Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions for the degradation products and infer their structures. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis.
-
Issue 3: I am struggling to achieve good chromatographic separation of the parent compound and its more polar metabolites.
-
Possible Cause: Inappropriate Column or Mobile Phase. The degradation products, particularly those resulting from ring opening or hydroxylation, will be significantly more polar than the parent compound.
-
Troubleshooting Step: Use a reversed-phase column (e.g., C18) with a gradient elution. Start with a higher percentage of aqueous mobile phase and gradually increase the organic solvent (e.g., acetonitrile or methanol). The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape for ionizable compounds.
-
Proposed Degradation Pathways
The degradation of this compound is likely to proceed through several concurrent pathways. The following diagrams illustrate the most plausible initial steps.
Pathway 1: Morpholine Ring Cleavage
This pathway is initiated by a cytochrome P450-mediated oxidation of the morpholine ring, a known route for morpholine degradation by Mycobacterium species.[1][2]
Caption: Proposed enzymatic cleavage of the morpholine ring.
Pathway 2: Aromatic Ring Hydroxylation
A common metabolic pathway for aromatic compounds is hydroxylation, catalyzed by cytochrome P450 enzymes.[3][5][6]
Caption: Proposed hydroxylation of the aromatic ring.
Pathway 3: Dehalogenation
The carbon-bromine bond can be cleaved through various enzymatic mechanisms, including reductive, oxidative, or hydrolytic dehalogenation.[11][12][13]
Caption: Potential dehalogenation pathways.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is designed to assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, NADPH regenerating system, and the test compound (final DMSO concentration should be <1%).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the liver microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold ACN or MeOH.
-
Include control wells:
-
No NADPH: to assess non-enzymatic degradation.
-
No microsomes: to assess chemical stability in the buffer.
-
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS analysis.
-
Analyze the samples to determine the remaining concentration of the parent compound at each time point.
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Identification of Metabolites using LC-HRMS
This protocol outlines the steps for identifying potential degradation products.
Materials:
-
Samples from the metabolic stability assay (or other degradation experiments)
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system
-
Reversed-phase C18 column
-
Mobile phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Metabolite identification software
Procedure:
-
Inject the prepared samples onto the LC-HRMS system.
-
Separate the components using a suitable gradient elution program (e.g., 5-95% B over 20 minutes).
-
Acquire data in both positive and negative ionization modes.
-
Perform data-dependent MS/MS acquisition to obtain fragmentation spectra of potential metabolites.
-
Process the data using metabolite identification software. This typically involves:
-
Extracting ion chromatograms for the parent compound and expected metabolites.
-
Comparing the chromatograms of the test samples with the controls to identify unique peaks.
-
Determining the accurate mass and elemental composition of the potential metabolites.
-
Analyzing the MS/MS fragmentation patterns to elucidate the structures of the metabolites.
-
Quantitative Data Summary
| Parameter | Description | Typical Values for Similar Compounds |
| Metabolic Half-life (t½) | Time taken for 50% of the compound to be metabolized. | Highly variable, from minutes to hours, depending on the specific CYP enzymes involved and the assay conditions. |
| Intrinsic Clearance (CLint) | A measure of the metabolic activity of the liver towards the compound. | Can range from low (<10 µL/min/mg protein) to high (>100 µL/min/mg protein). |
| Major Metabolites | The most abundant degradation products observed. | Often hydroxylated and/or ring-opened products. |
References
-
Eawag. Morpholine Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]
-
Combourieu, B., et al. (2000). Morpholine Degradation Pathway of Mycobacterium aurum MO1: Direct Evidence of Intermediates by In Situ 1H Nuclear Magnetic Resonance. Applied and Environmental Microbiology, 66(1), 1-5. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450 Enzymes and Drug Metabolism in Humans. The AAPS Journal, 10(2), 215-220. [Link]
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-164. [Link]
-
Stingley, R. L., et al. (2010). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Molecules, 15(10), 7015-7027. [Link]
-
Al-Dosari, M. S., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube. [Link]
- CN113072460B. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
-
Nishida, J., et al. (2018). Photo-triggered enzymatic degradation of biodegradable polymers. RSC Advances, 8(3), 1234-1237. [Link]
-
Vasconcellos, P. C. (2015). Chromatographic Techniques for Organic Analytes. ResearchGate. [Link]
-
Adrian, L., & Löffler, F. E. (2004). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology, 70(1), 238-245. [Link]
-
Gratia, R., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(25), 28415-28424. [Link]
-
de Visser, S. P. (2006). Cytochrome P450 mediated aromatic oxidation: a theoretical study. Journal of the American Chemical Society, 128(33), 10873-10884. [Link]
-
Al-Ghorbani, M., et al. (2021). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
McNeill, K., & Arnold, W. A. (2019). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 53(10), 5697-5706. [Link]
-
Otson, R., & Williams, D. T. (1982). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Journal of Chromatography A, 212, 187-197. [Link]
-
Wikipedia. (2024). Morpholine. [Link]
-
Alaee, M., et al. (2003). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of Chromatography A, 1000(1-2), 287-296. [Link]
-
Zaborin, V., et al. (2023). Potential of Microbial Communities to Perform Dehalogenation Processes in Natural and Anthropogenically Modified Environments—A Metagenomic Study. International Journal of Molecular Sciences, 24(13), 10838. [Link]
-
Obach, R. S. (2016). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Park, J. W., et al. (2011). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 12(4), 2484-2510. [Link]
-
Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Analytical Separation Methods. (2021). [Link]
-
Fetzner, S. (1998). Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. [Link]
-
KNGAC. Analytical Chemistry Separation and Purification techniques. [Link]
-
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 10398-10413. [Link]
Sources
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- 2. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
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- 7. journals.asm.org [journals.asm.org]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential of Microbial Communities to Perform Dehalogenation Processes in Natural and Anthropogenically Modified Environments—A Metagenomic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Trifluoromethylphenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenge of poor solubility in trifluoromethylphenyl (-Ph-CF3) compounds. The unique electronic properties of the trifluoromethyl group, while beneficial for metabolic stability and binding affinity, often create significant hurdles in achieving adequate solubility for biological assays and formulation development.[1][2] This resource is designed to provide both foundational understanding and actionable experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my trifluoromethylphenyl compounds so poorly soluble in aqueous solutions?
A1: The trifluoromethyl (-CF3) group is highly lipophilic and a potent electron-withdrawing group.[3] This combination is the primary driver of poor aqueous solubility for several reasons:
-
Increased Lipophilicity: The -CF3 group significantly increases the nonpolar character of the phenyl ring, leading to unfavorable interactions with polar water molecules.[1] This property is often quantified by a positive Hansch π value (+0.88), indicating its contribution to lipophilicity.[1]
-
Strong Crystal Lattice Energy: The strong dipole of the C-F bonds can lead to highly ordered and stable crystal structures that are difficult for solvent molecules to break apart. Overcoming this crystal lattice energy is a key barrier to dissolution.[4]
-
Altered pKa: The electron-withdrawing nature of the -CF3 group can significantly alter the pKa of nearby ionizable groups.[5] For example, it makes acidic protons (like on a phenol) more acidic and basic groups (like an aniline) less basic. This shift can prevent ionization at physiological pH, which is a common strategy for enhancing solubility.
Q2: I'm using DMSO as a stock solvent. Could this be causing issues in my aqueous assays?
A2: Yes, this is a common problem known as "DMSO crash." While many trifluoromethylphenyl compounds are soluble in 100% DMSO, when this stock solution is diluted into an aqueous buffer for an experiment, the compound can precipitate out. This happens because the local solvent environment rapidly changes from a favorable organic one to an unfavorable aqueous one. It is crucial to determine the kinetic solubility in your final assay buffer, not just the thermodynamic solubility in the stock solvent.
Q3: Can temperature be used to improve the solubility of these compounds?
A3: Increasing the temperature can enhance the solubility of many compounds, as it provides the energy needed to overcome the crystal lattice forces.[6] However, this approach has limitations in a biological research context. Many proteins, cells, and reagents are temperature-sensitive, and elevated temperatures can lead to degradation or altered activity. While gentle warming (e.g., to 37°C) may be acceptable for some assays, it is not a universal solution and the thermal stability of your compound must also be considered.
Q4: Are there any general guidelines for selecting an appropriate solvent?
A4: For trifluoromethylphenyl compounds, a tiered approach to solvent selection is often effective:
-
Start with common polar aprotic solvents for stock solutions, such as DMSO or DMF.
-
For aqueous dilutions, consider co-solvents. Alcohols like ethanol or isopropanol can be added to aqueous buffers to create a more hospitable environment for lipophilic compounds.[7][8]
-
For non-polar compounds lacking ionizable groups, explore less polar organic solvents like chloroform, though these are generally incompatible with biological systems.[9]
Always perform a solubility pre-screen in a small panel of solvents to identify the most promising candidates for your specific application.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific solubility problems with detailed explanations and experimental protocols.
Issue 1: My acidic or basic trifluoromethylphenyl compound will not dissolve in neutral buffer (e.g., PBS pH 7.4).
Underlying Cause: The electron-withdrawing -CF3 group has likely shifted the pKa of your compound's ionizable functional group. For an acidic compound (e.g., a trifluoromethylphenol), the -CF3 group makes the proton more acidic (lowers the pKa). For a basic compound (e.g., a trifluoromethylaniline), it makes the amine less basic (lowers the pKa). If the pKa is too far from the buffer's pH, the compound will exist predominantly in its neutral, less soluble form.
Troubleshooting Workflow:
Caption: pH adjustment strategy for ionizable compounds.
Experimental Protocol: pH-Dependent Solubility Assessment
This protocol uses a shake-flask method to determine the solubility of your compound at different pH values.[10][11]
-
Prepare a series of buffers: Create a set of buffers spanning a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Phosphate and borate buffers are common choices.
-
Add excess compound: To a series of vials, add a known amount of your solid compound (enough to ensure some remains undissolved).
-
Add buffer: Add a fixed volume of each buffer to the corresponding vials.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Separate solid from solution: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.[12]
-
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[13]
-
Plot the data: Graph the measured solubility (e.g., in µg/mL or µM) as a function of pH. This will reveal the pH range where your compound is most soluble.
Issue 2: My neutral trifluoromethylphenyl compound has poor solubility across all pH ranges.
Underlying Cause: Neutral compounds without ionizable groups cannot benefit from pH manipulation. Their solubility is primarily dictated by their lipophilicity and crystal lattice energy.
Troubleshooting Strategy: Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[8]
Common Co-solvents for Biological Assays:
| Co-solvent | Typical Starting Concentration (%) | Notes |
| Ethanol (EtOH) | 1-5% | Generally well-tolerated by cells, but can have biological effects at higher concentrations. |
| Isopropanol (IPA) | 1-5% | Similar to ethanol, useful for increasing solubility.[7] |
| Polyethylene Glycol (PEG 300/400) | 5-10% | Can significantly enhance solubility but may increase viscosity. |
| Propylene Glycol (PG) | 5-10% | A common excipient in pharmaceutical formulations. |
Experimental Protocol: Co-solvent Screening
-
Prepare co-solvent/buffer mixtures: Create a matrix of solutions with varying percentages of each co-solvent in your primary assay buffer (e.g., 1%, 2%, 5%, 10% EtOH in PBS).
-
Determine kinetic solubility: Add a small volume of your concentrated DMSO stock solution to each co-solvent/buffer mixture.
-
Incubate and observe: Gently mix and incubate the solutions for a set period (e.g., 1-2 hours) at the experimental temperature.
-
Assess for precipitation: Visually inspect for any cloudiness or precipitate. For a more quantitative assessment, measure the turbidity using a nephelometer or a plate reader at a high wavelength (e.g., 650 nm).
-
Select optimal conditions: Choose the lowest concentration of co-solvent that prevents precipitation while having minimal impact on your assay's performance. Always run a vehicle control (buffer with the selected co-solvent concentration) to ensure the co-solvent itself does not affect the experimental outcome.
Issue 3: My compound is a promising drug candidate, but its insolubility prevents in vivo studies.
Underlying Cause: For preclinical and clinical development, solubility issues must be addressed in a way that is safe and effective for administration. While co-solvents can be used, another powerful technique for ionizable compounds is salt formation.
Troubleshooting Strategy: Salt Formation
Converting a weakly acidic or basic drug into a salt can dramatically improve its aqueous solubility and dissolution rate.[14][15][16] The salt form readily dissociates in water, releasing the ionized (and more soluble) form of the drug.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journal.appconnect.in [journal.appconnect.in]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fluorinated Compounds
Welcome to the technical support center dedicated to resolving one of the most common frustrations in High-Performance Liquid Chromatography (HPLC): peak tailing, with a special focus on the unique challenges presented by fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who seek not just a quick fix, but a deep, mechanistic understanding of their chromatographic challenges. As your virtual application scientist, I will guide you through diagnosing the root causes of peak tailing and implementing robust, scientifically-sound solutions.
Understanding the "Why": The First Step to a Solution
Peak tailing is more than an aesthetic issue; it compromises resolution, affects integration accuracy, and can lead to unreliable quantification.[1][2] An ideal chromatographic peak is symmetrical, often described as Gaussian. Peak tailing occurs when a portion of the analyte is retained longer than the main peak band, resulting in an asymmetrical peak with a "tail." This phenomenon is a clear indicator of undesirable secondary interactions between your analyte and the stationary phase, or issues within your HPLC system.[1][2]
Our approach here is to diagnose before we prescribe. A logical troubleshooting workflow is paramount to efficiently resolving the issue.
Caption: A logical workflow for diagnosing peak tailing.
Part 1: Frequently Asked Questions (FAQs) about Peak Tailing
This section addresses the most common initial questions regarding peak tailing.
Q1: What is peak tailing and how is it measured?
A: Peak tailing describes a chromatographic peak that is not symmetrical, where the latter half of the peak is broader than the front half.[2] It is often quantified using the Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a T value of 1.0. A value greater than 1.2 often indicates a tailing issue that needs to be addressed.[1]
Q2: Why is peak tailing a problem for my analysis?
A: Peak tailing can significantly compromise the quality of your data. It reduces the resolution between adjacent peaks, making accurate integration and quantification difficult.[1] For trace analysis, a tailing peak might obscure a smaller, nearby peak entirely.
Q3: Are fluorinated compounds more prone to peak tailing?
A: Not necessarily, but their unique properties can sometimes lead to specific challenges. The high electronegativity of fluorine can alter the acidity or basicity (pKa) of a molecule, making it more susceptible to pH-dependent secondary interactions. Additionally, some fluorinated compounds, like fluoroquinolones, have chelating properties that can lead to interactions with trace metals in the HPLC system or silica packing material, causing severe tailing.[3]
Part 2: Troubleshooting Guide - Uncovering the Root Cause
Let's delve into the specific causes of peak tailing and how to resolve them.
Issue 1: Secondary Interactions with the Stationary Phase
This is the most common chemical cause of peak tailing, especially for basic and acidic compounds.
Q: My neutral compounds look fine, but my basic fluorinated amine is tailing significantly. What's happening?
A: This is a classic sign of secondary interactions with residual silanol groups on the silica-based stationary phase.[2][4] Silica-based columns (like C18 or C8) have Si-OH (silanol) groups on their surface.[2] While manufacturers "end-cap" most of these, some residual silanols remain. These silanols can be acidic and become ionized (Si-O⁻) at mid-range pH values.[1] If your basic fluorinated compound is protonated (positively charged), it can undergo a strong, unwanted ionic interaction with the negatively charged silanols, leading to delayed elution for a fraction of the analyte molecules and causing a tail.[5]
Caption: Mechanism of silanol interaction with a basic analyte.
Solutions & Protocols:
-
Mobile Phase pH Adjustment: The most effective way to suppress silanol interactions is to adjust the mobile phase pH.
-
For Basic Compounds: Lower the mobile phase pH to 2.5-3.0 using an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, the silanol groups are protonated (Si-OH) and neutral, minimizing ionic interactions with your protonated basic analyte.[2]
-
For Acidic Compounds: Increase the mobile phase pH to >7.5. This will deprotonate your acidic analyte, making it negatively charged. While this might seem counterintuitive, it ensures consistent ionization and can improve peak shape, especially when paired with a high-pH stable column.
-
-
Use a Modern, High-Purity, End-Capped Column: Modern columns use high-purity silica with fewer metal contaminants and are more effectively end-capped, significantly reducing residual silanol activity.[2] Consider using a column with a polar-embedded phase, which provides additional shielding of the silica surface.[1]
-
Add a Competing Base: For basic analytes, adding a small concentration (e.g., 10-20 mM) of a competing base like triethylamine (TEA) to the mobile phase can help.[2] The TEA will interact with the active silanol sites, effectively "masking" them from your analyte. Note that TEA is not suitable for mass spectrometry detection due to ion suppression.
-
Consider a Fluorinated Stationary Phase: For separating mixtures of fluorinated and non-fluorinated compounds, or for challenging fluorinated analytes, a fluorinated stationary phase (e.g., F5/PFP - pentafluorophenyl) can offer unique selectivity and improved peak shape.[6][7] These phases can engage in different interactions beyond simple hydrophobicity, which can be advantageous.[6]
Q: My fluorinated compound has carboxylic acid and phenol groups, and it's tailing. What should I do?
A: This tailing is likely due to chelation with trace metals in your column's silica matrix or even from stainless steel components of your HPLC system.[2] Certain functional groups, often found in fluorinated pharmaceuticals like fluoroquinolones, can act as chelating agents, binding to metal ions (e.g., iron, aluminum, titanium).[2][3] This creates another secondary retention mechanism, leading to significant tailing.
Solutions & Protocols:
-
Use a Metal-Scavenging Additive: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) to your mobile phase. EDTA will bind to the metal ions, preventing them from interacting with your analyte.
-
Column Passivation: Before use, you can try to passivate the column by flushing it with a mobile phase containing a strong chelating agent.
Protocol: Column Passivation
-
Disconnect the column from the detector.
-
Flush the column with HPLC-grade water for 30 minutes.
-
Prepare a mobile phase of 50:50 Acetonitrile:Water containing 1 mM EDTA.
-
Flush the column with this solution at a low flow rate (e.g., 0.2 mL/min) for 2-3 hours.
-
Flush with your initial mobile phase (without EDTA) until the baseline is stable.
-
-
Use High-Purity Columns: As with silanol interactions, using a high-purity silica column with very low metal content is a primary solution.[2]
Issue 2: Mobile Phase and Sample Solvent Mismatches
The composition of your mobile phase and the solvent used to dissolve your sample can dramatically affect peak shape.
Q: My peak shape is poor for my early-eluting fluorinated compound. Could my sample solvent be the issue?
A: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[8][9][10] The plug of strong sample solvent carries the analyte down the column too quickly at the beginning, disrupting the partitioning equilibrium and distorting the peak.[9][11]
Solutions:
-
Match Sample Solvent to Mobile Phase: The ideal scenario is to dissolve your sample in the mobile phase itself.
-
Use a Weaker Sample Solvent: If you cannot use the mobile phase, dissolve your sample in a solvent that is weaker than the mobile phase. For reversed-phase HPLC, this would mean using a solvent with a higher percentage of water than your mobile phase.
-
Reduce Injection Volume: If you must use a strong solvent, reducing the injection volume can minimize its detrimental effect on peak shape.
Issue 3: System and Physical Problems
Sometimes, the issue is not chemical but mechanical. These problems usually affect all peaks in the chromatogram.[4]
Q: All of my peaks are tailing, even the neutral ones. What should I check?
A: When all peaks are affected, the problem likely lies within the physical flow path of your HPLC system.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Column Void | A void or channel can form at the head of the column due to settling of the packed bed. This creates a space with no stationary phase, leading to band broadening and tailing.[4] | Reverse the column (if permitted by the manufacturer) and flush with a strong solvent. If this doesn't work, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[12] |
| Extra-Column Volume | Excessive tubing length or tubing with a large internal diameter between the injector, column, and detector can cause the sample band to spread out before and after separation.[1] | Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to an absolute minimum.[1] Ensure all fittings are properly connected to avoid dead volume. |
| Blocked Frit | A partially blocked inlet frit on the column can distort the flow of the mobile phase, leading to poor peak shape.[13] | Replace the column inlet frit. Regularly filtering samples and mobile phases can prevent this issue. |
Part 3: The Role of Temperature and Ion-Pairing Agents
Q: Can changing the column temperature help with peak tailing?
A: Yes, temperature can influence peak shape, though its effect can be complex. Increasing the temperature generally decreases mobile phase viscosity and can improve mass transfer kinetics, sometimes leading to sharper peaks.[14] However, temperature gradients between the mobile phase entering the column and the column itself can cause peak distortion.[14] It is recommended to use a column oven and a mobile phase pre-heater to ensure a stable and uniform temperature.[14]
Q: What are ion-pairing agents and can they help with my ionic fluorinated compound?
A: Ion-pairing agents are mobile phase additives that have a hydrophobic part and an ionic part.[15][16] They are used to increase the retention and improve the peak shape of ionic compounds in reversed-phase HPLC. For an acidic fluorinated analyte, you would add an ion-pairing agent with a positive charge (e.g., tetrabutylammonium). This agent forms a neutral ion-pair with your negatively charged analyte, increasing its hydrophobicity and retention on a C18 column.[15]
Fluorinated carboxylic acids like TFA, PFPA, and HFBA are often used as ion-pairing reagents for basic analytes.[17] They can also act as "ion repelling agents" for acidic analytes, reducing their retention in a controlled manner and improving peak symmetry.[17]
Caption: Mechanism of ion-pairing chromatography.
References
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Polite, L. (2021). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube. Available at: [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC? Available at: [Link]
-
Lajin, B., & Lindner, W. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. Available at: [Link]
-
Boag, M. (2023). How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
-
(n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution? Available at: [Link]
-
Barroso, V. M., et al. (2012). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. Available at: [Link]
-
Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Available at: [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. lcms.cz [lcms.cz]
- 10. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. agilent.com [agilent.com]
- 14. chromtech.com [chromtech.com]
- 15. itwreagents.com [itwreagents.com]
- 16. Ion Pairing Reagents For Hplc [lobachemie.com]
- 17. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurities in the scale-up synthesis of phenylmorpholines
Subject: Proactive Strategies and Troubleshooting for Minimizing Impurities in the Scale-Up Synthesis of Phenylmorpholines
Welcome to the technical support center for the synthesis of phenylmorpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of these crucial pharmaceutical intermediates. As you transition from bench-scale synthesis to pilot or commercial scale, maintaining purity becomes paramount. Impurities that are negligible in the lab can become significant challenges, impacting yield, safety, and regulatory compliance.
This document moves beyond standard operating procedures to provide a deeper understanding of why impurities form and how to control them proactively. We will address common issues in a question-and-answer format, offering field-proven insights and robust protocols to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions - Foundational Knowledge
This section addresses high-level questions that form the basis of a robust impurity control strategy.
Q1: What are the primary categories of impurities I should anticipate during phenylmorpholine synthesis scale-up?
When scaling up, impurities can originate from various points in your process and are generally classified into three categories as defined by international guidelines[1][2]:
-
Organic Impurities: These are the most common and structurally related to the final product. They can include unreacted starting materials, intermediates, byproducts from side reactions (e.g., over-alkylation, dimerization), and degradation products.[1][3]
-
Inorganic Impurities: These are often introduced from reagents, catalysts, or the manufacturing equipment itself. They include heavy metals from reactors, filter aids like charcoal, and inorganic salts.[1] Using demineralized water and glass-lined reactors can significantly mitigate heavy metal contamination.[1]
-
Residual Solvents: These are organic volatile compounds used during the synthesis or purification stages that are not completely removed.[2] Their limits are strictly regulated based on their toxicity.
Q2: Why does impurity profiling become so much more critical at scale compared to lab-scale synthesis?
The transition to scale introduces complexities that can amplify impurity formation:
-
Thermal Control: Heat dissipation is less efficient in large reactors. Localized "hot spots" can accelerate side reactions or cause degradation, leading to impurities not observed at the bench.
-
Mass Transfer: Inefficient mixing in large vessels can lead to localized concentration gradients of reagents, promoting side reactions like di-alkylation or incomplete reactions.
-
Extended Reaction Times: Longer processing and holding times at scale increase the window for the formation of degradation products.
-
Regulatory Scrutiny: For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent requirements for the identification, qualification, and control of any impurity present at levels above 0.10-0.15%.[2][4] This necessitates a deep understanding and control of your impurity profile.
Part 2: Troubleshooting Guide - Common Scenarios & Solutions
This section tackles specific problems you may encounter during your campaign, providing diagnostic advice and corrective actions.
Scenario 1: Poor Conversion and Multiple Byproducts in the N-Alkylation Step
Q: My initial N-alkylation of a substituted phenylethanolamine with a 2-haloethanol derivative is sluggish. My HPLC shows unreacted starting material along with a significant peak that I suspect is a di-alkylation byproduct. How can I optimize this?
A: This is a classic challenge in N-alkylation, which typically proceeds via an SN2 mechanism. [5] The primary amine of the phenylethanolamine is your desired nucleophile, but the secondary amine product is also nucleophilic and can react again with the haloethanol, leading to a quaternary ammonium salt or other over-alkylated species.
Causality and Strategic Solutions:
-
Base Selection is Critical: A weak base (e.g., K₂CO₃) may not deprotonate the hydroxyl groups of the haloethanol sufficiently, leaving it to compete with the amine. A strong, non-nucleophilic, sterically hindered base is often preferable at scale to prevent side reactions.
-
Stoichiometry and Addition Rate: Adding the alkylating agent slowly and in a controlled manner (sub-surface addition in a well-mixed reactor) prevents localized high concentrations that favor over-alkylation.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature is a balance between an acceptable reaction time and minimal byproduct formation.
Optimized N-Alkylation Protocol (Example)
-
Setup: Charge a clean, dry, temperature-controlled reactor with the substituted phenylethanolamine (1.0 eq) and a suitable solvent (e.g., Acetonitrile or MIBK).
-
Base Addition: Add a non-nucleophilic base such as Potassium Carbonate (K₂CO₃, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.2 eq). The choice of base can significantly impact the impurity profile.
-
Controlled Reagent Addition: Begin controlled, slow addition of the 2-haloethanol derivative (e.g., 2-bromoethanol, 1.05 eq). Maintain the internal temperature at a predetermined optimal point (e.g., 60-70 °C).
-
Rationale: Slow addition ensures the alkylating agent reacts with the primary amine before it can accumulate and react with the product secondary amine.
-
-
In-Process Control (IPC): Monitor the reaction progress by HPLC every 2-4 hours. The reaction is complete when the starting phenylethanolamine is <1% by area.
-
Work-up: Upon completion, cool the reaction mixture, filter off inorganic salts, and proceed with an aqueous wash to remove the base and any remaining water-soluble species.
-
Solvent Swap & Isolation: Concentrate the organic layer and perform a solvent swap to a suitable solvent for the subsequent cyclization step.
Scenario 2: Low Yield and Purity Issues During Ring Closure (Cyclization)
Q: I'm attempting the cyclization of my N-substituted diethanolamine intermediate using a strong acid like methanesulfonic acid, but my yield is low and I'm seeing new impurities. What's going wrong?
A: Acid-catalyzed cyclization is an effective method, but it is essentially a dehydration reaction that can be prone to side reactions if not carefully controlled, especially at scale.
Causality and Strategic Solutions:
-
Incomplete Reaction: Insufficient acid or non-anhydrous conditions can stall the reaction, leaving unreacted starting material.
-
Charring/Degradation: Strong acids at elevated temperatures can cause decomposition, especially with sensitive functional groups on the phenyl ring.
-
Formation of Isomeric Impurities: In some cases, rearrangement can occur, leading to isomeric byproducts that are difficult to separate.
Visualizing the Synthesis and Key Impurity Pathways
The following diagram illustrates the primary synthesis route and where common impurities can arise.
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Morpholine Compounds
Introduction
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its unique physicochemical and metabolic properties, coupled with synthetic accessibility, have cemented its role in the development of numerous therapeutic agents.[3][4] This six-membered heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic/pharmacodynamic (PK/PD) properties, and serve as a versatile scaffold for directing substituents toward target proteins.[1][5]
Parallel to the rise of the morpholine scaffold is the strategic use of fluorine in drug design. The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability.[6][7][8] Approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom, a testament to its impact.[7]
This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated morpholine compounds. Moving beyond a simple list of properties, we will explore the causal relationships between fluorination and performance, supported by experimental data and detailed protocols for validation. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in lead optimization.
The Foundational Roles of Morpholine and Fluorine in Drug Design
The decision to combine these two powerful motifs—the morpholine ring and fluorine substitution—is a calculated one, aimed at synergistically enhancing a drug candidate's profile.
The Morpholine Scaffold: More Than a Solubilizing Group
The utility of the morpholine ring extends far beyond its traditional role as a simple solubilizing agent. Its chair-like conformation is flexible, allowing it to act as an optimal scaffold that positions other pharmacophoric elements correctly within a target's binding site.[5] The weak basicity of the nitrogen atom (pKa ≈ 8.5) ensures it is partially protonated at physiological pH, contributing to favorable solubility and permeability characteristics.[5] Furthermore, the endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with target proteins.[5]
Fluorination: A Strategic Tool for Molecular Engineering
The substitution of a hydrogen atom with fluorine introduces a range of predictable, yet context-dependent, effects.[9][10] Understanding these effects is key to rationally designing more effective therapeutics.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This strength makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases.[11][12] Placing a fluorine atom at a known site of metabolic liability can effectively "block" this pathway, increasing the compound's half-life and bioavailability.[12][13]
-
Modulation of Basicity (pKa): Due to its strong electron-withdrawing inductive effect, a fluorine atom can lower the pKa of nearby basic amines.[7][14] In a morpholine-containing compound, fluorination on an adjacent carbon or a nearby aromatic ring can fine-tune the basicity of the morpholine nitrogen, which can optimize its solubility, cell permeability, and target-binding interactions.
-
Enhanced Binding Affinity: Fluorine can increase binding potency through several mechanisms. It can engage in favorable orthogonal multipolar interactions (e.g., C-F···C=O) within a protein's active site.[15] By altering the electronic landscape of a molecule, it can also strengthen existing hydrogen bonds or other key interactions.[6][8]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is complex. While fluorination of alkyl groups tends to decrease lipophilicity, fluorinating an aromatic ring often increases it.[9] This allows for precise control over a compound's ability to cross cellular membranes, a critical factor for bioavailability and, particularly for CNS drugs, blood-brain barrier penetration.[5][9]
Comparative Analysis: A Data-Driven Approach
To illustrate the practical consequences of fluorination, let us consider a hypothetical case study of two morpholine-containing kinase inhibitors: Compound A (non-fluorinated) and its analog, Compound B (fluorinated).
| Parameter | Compound A (Non-Fluorinated) | Compound B (Fluorinated) | Rationale for Change |
| Structure | R-H | R-F | Strategic replacement of hydrogen with fluorine at a metabolically labile position. |
| Molecular Weight | 350.4 g/mol | 368.4 g/mol | Minimal increase, preserving "drug-like" space. |
| LogP | 2.5 | 2.9 | Increased lipophilicity from aromatic fluorination enhances cell permeability.[9] |
| Target Potency (Kinase IC50) | 50 nM | 15 nM | Fluorine introduces a favorable interaction in the binding pocket, increasing potency.[6] |
| Metabolic Stability (t½ in HLM) | 15 min | 95 min | Fluorine blocks CYP-mediated oxidation at the site of substitution.[11][12] |
| Aqueous Solubility | 150 µg/mL | 120 µg/mL | Slight decrease due to increased lipophilicity, but remains acceptable. |
This data, typical of a successful fluorination strategy, demonstrates a clear improvement in the overall profile of Compound B. The gains in potency and, most dramatically, in metabolic stability would likely translate to a more efficacious drug requiring lower and less frequent dosing.
Experimental Design for Comparative Efficacy Evaluation
To generate the kind of robust, comparative data shown above, a series of standardized, self-validating experiments are required. The following protocols provide a framework for objectively assessing the impact of fluorination on morpholine-containing compounds.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine and compare the metabolic half-life (t½) of fluorinated and non-fluorinated compounds in human liver microsomes (HLM).
Causality: This assay directly measures the impact of fluorination on a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. A longer half-life for the fluorinated analog provides strong evidence that the C-F bond is effectively blocking a metabolic hotspot.[12]
Methodology:
-
Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Prepare a 20 mg/mL stock in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in buffer.
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor for CYP enzymes).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Interpretation: Quantify the remaining parent compound at each time point relative to the 0-minute sample. Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).
Protocol 2: Target Engagement - Kinase Inhibition Assay (Example)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the compounds against a target kinase.
Causality: This assay quantifies the potency of the compounds, directly reflecting the sum of all binding interactions within the kinase's active site. A lower IC50 for the fluorinated analog indicates that the fluorine substitution has enhanced these interactions.[6]
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense them into a 384-well assay plate.
-
Enzyme/Substrate Addition: Add the target kinase and its specific substrate (e.g., a fluorescently labeled peptide) in assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. For many commercial kits (e.g., ADP-Glo™), this involves measuring the amount of ADP produced, which luminesces.
-
Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Physicochemical Property Determination (LogP/D)
Objective: To measure and compare the lipophilicity of the compounds.
Causality: Lipophilicity (LogP or LogD at a specific pH) is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[14] This experiment validates the predicted impact of fluorination on this key parameter.
Methodology (Shake-Flask Method):
-
Preparation: Prepare a buffered aqueous phase (e.g., PBS, pH 7.4) and an immiscible organic phase (n-octanol).
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Combine the two phases in a vial and shake vigorously for several hours to allow the compound to reach equilibrium.
-
Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and organic layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The LogP (or LogD at pH 7.4) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion and Strategic Outlook
The strategic fluorination of a morpholine-containing compound is a powerful and validated strategy in modern drug discovery. As demonstrated, the introduction of fluorine is not a speculative art but a rational design choice intended to elicit specific, measurable improvements in a drug candidate's profile.
-
Efficacy Gains: Fluorination can simultaneously enhance metabolic stability and target potency, two of the most critical parameters for overall efficacy. The increased stability leads to better bioavailability and a longer duration of action, while improved potency can lead to a lower required dose, potentially reducing off-target side effects.
-
Trade-Offs: The primary trade-off is often a slight decrease in aqueous solubility accompanying the increase in lipophilicity. However, this is frequently a manageable liability, especially given the inherent solubilizing properties of the parent morpholine scaffold.
-
Causality is Key: The decision to fluorinate should be driven by a clear hypothesis. For example, if a lead compound suffers from rapid metabolic clearance at a specific site, fluorination at that site is a logical and often successful intervention. If potency is insufficient, computational modeling can help identify positions where a fluorine atom might introduce new, favorable binding interactions.
By employing the systematic experimental workflows outlined in this guide, researchers can objectively compare fluorinated and non-fluorinated analogs, generating the high-quality data needed to validate their design choices and advance the most promising compounds toward clinical development.
References
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Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5792. Available from: [Link]
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Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(9), 5035–5066. Available from: [Link]
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Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(2), 939–953. Available from: [Link]
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Asati, V., & Sharma, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 6336-6353. Available from: [Link]
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Dey, S., & Ghorai, P. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Results in Chemistry, 5, 100870. Available from: [Link]
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Tzara, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1851–1860. Available from: [Link]
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Basanagouda, M., et al. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 22(13), 3249-3264. Available from: [Link]
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Isanbor, C., & O'Hagan, D. (2006). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Fluorine Chemistry, 127(11-12), 1495-1506. Available from: [Link]
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Jiang, B., et al. (2013). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 21(10), 2549-2559. Available from: [Link]
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Bhattarai, P., et al. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available from: [Link]
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Das, P., & Sahu, S. K. (2015). Role of Fluorine in Drug Design and Drug Action. Medicinal Chemistry, 5(11). Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Morpholines
Introduction: The Analytical Imperative for Substituted Morpholines
Substituted morpholines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and agrochemicals.[1] Their prevalence is due to the morpholine ring's favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.[1] However, the synthesis and manufacturing of active pharmaceutical ingredients (APIs) containing this scaffold can introduce a spectrum of impurities, such as starting materials, byproducts, and degradants.[2] Some of these impurities may be genotoxic, capable of interacting with DNA and posing significant health risks even at trace levels.[3]
Consequently, robust, reliable, and validated analytical methods are not just a regulatory requirement but a scientific necessity to ensure the identity, purity, potency, and safety of these products.[4] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5] This guide provides an in-depth comparison of common analytical techniques for substituted morpholines and presents a framework for their cross-validation, a critical process for ensuring consistency and accuracy across different methods or laboratories.
Overview of Primary Analytical Techniques
The choice of an analytical method for a substituted morpholine derivative is dictated by the analyte's physicochemical properties (e.g., volatility, polarity, chromophores) and the analytical objective (e.g., quantification, impurity profiling, identification).
-
High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), HPLC is the workhorse for analyzing non-volatile, polar substituted morpholines. Its versatility in column chemistry and mobile phase composition allows for the separation of the main compound from its related substances. Stability-indicating HPLC methods are particularly crucial for detecting potential degradants.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is indispensable for identifying unknown impurities, characterizing metabolites, and quantifying analytes at very low concentrations (ng-μg levels), which is often necessary for genotoxic impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for volatile and thermally stable morpholine derivatives or impurities. Derivatization may sometimes be required to increase the volatility of polar analytes. It offers excellent separation efficiency and is a powerful tool for identifying residual solvents and other volatile organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine quality control technique for quantification, ¹H and ¹³C NMR are unparalleled for the structural elucidation of the API, intermediates, and any isolated impurities, confirming the identity and stereochemistry of substituted morpholines.[8]
The Principle of Analytical Method Cross-Validation
Analytical method cross-validation is the process of comparing the results from two distinct analytical procedures to demonstrate their equivalence. This is not the same as a full method validation but is a crucial part of the analytical lifecycle. According to FDA and ICH guidelines, cross-validation is essential in several scenarios:
-
Method Transfer: When an analytical method is transferred from a development lab to a quality control (QC) lab, or between different sites.[9][10]
-
Method Modification: When significant changes are made to a validated method, a partial or full revalidation, often involving cross-validation against the original method, is required.[11][12]
-
Use of Multiple Methods: When data from different analytical methods (e.g., a legacy HPLC method and a new UPLC-MS method) are used within a single study or submission, it's necessary to prove they yield comparable results.[12]
The core objective is to ensure that the receiving laboratory or the new method can produce results that are accurate and precise, in line with the original, validated procedure.
Designing a Cross-Validation Study: A Step-by-Step Protocol
A successful cross-validation study hinges on a well-defined protocol with pre-established acceptance criteria.
Key Performance Parameters
The comparison focuses on a subset of the validation parameters defined in the ICH Q2(R1) guideline.[13][14]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Workflow
The following workflow provides a robust framework for cross-validating two methods (Method A: Original, Method B: New/Transferred).
Caption: A typical workflow for an analytical method cross-validation study.
Detailed Protocol: Cross-Validation of an HPLC-UV and UPLC-MS/MS Method for the Assay of "Morpholinib"
This protocol outlines a comparative study for a fictional substituted morpholine API, "Morpholinib."
Objective: To demonstrate the equivalence of a legacy HPLC-UV method (Method A) and a newly developed, faster UPLC-MS/MS method (Method B) for the assay of Morpholinib.
1. Materials:
- Morpholinib API Batch No. XYZ-001 (Homogeneous Lot)
- Morpholinib Reference Standard (Certified Purity: 99.8%)
- Placebo (Drug Product Matrix)
- All necessary solvents and reagents (HPLC grade or higher)
2. Sample Preparation:
- Prepare a stock solution of the Morpholinib Reference Standard.
- Spike the placebo with the Morpholinib stock solution to create samples at three concentration levels: 80%, 100%, and 120% of the target assay concentration (e.g., 0.8 mg/mL, 1.0 mg/mL, 1.2 mg/mL).
- For each level, prepare six independent sample preparations (n=6).
3. Chromatographic Conditions:
- Method A (HPLC-UV):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: 50:50 Acetonitrile:Phosphate Buffer (pH 3.0)
- Flow Rate: 1.0 mL/min
- Detection: UV at 275 nm
- Run Time: 15 minutes
- Method B (UPLC-MS/MS):
- Column: C18, 2.1 x 50 mm, 1.7 µm
- Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water
- Flow Rate: 0.5 mL/min
- Detection: MS/MS (MRM transition specific to Morpholinib)
- Run Time: 3 minutes
4. Analysis Procedure:
- Two analysts independently perform the analysis. Analyst 1 uses Method A, and Analyst 2 uses Method B.
- Each analyst runs a full set of samples (3 levels x 6 preparations = 18 injections), bracketed by standards.
- The entire procedure is repeated on a different day to assess intermediate precision.
5. Acceptance Criteria:
- Accuracy: The mean recovery at each concentration level should be between 98.0% and 102.0% for both methods.
- Precision (RSD): The Relative Standard Deviation (RSD) for the six preparations at each level should be ≤ 2.0%.
- Comparability: The difference in the mean assay values obtained by the two methods should not exceed 2.0%. A student's t-test should show no significant difference between the means (p > 0.05).
Data Presentation & Interpretation
Clear tabulation of data is essential for direct comparison.
Table 1: Cross-Validation Data Summary for "Morpholinib" Assay
| Parameter | Concentration Level | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
| Accuracy | 80% (0.8 mg/mL) | 99.5% | 100.1% | 98.0 - 102.0% |
| (% Recovery) | 100% (1.0 mg/mL) | 100.2% | 100.5% | 98.0 - 102.0% |
| 120% (1.2 mg/mL) | 100.8% | 101.0% | 98.0 - 102.0% | |
| Precision | 80% (0.8 mg/mL) | 0.65% | 0.45% | ≤ 2.0% |
| (% RSD, n=6) | 100% (1.0 mg/mL) | 0.51% | 0.38% | ≤ 2.0% |
| 120% (1.2 mg/mL) | 0.48% | 0.35% | ≤ 2.0% | |
| Overall Mean Assay | 100% Level | 100.2% | 100.5% | - |
| Difference in Means | - | - | 0.3% | ≤ 2.0% |
| t-test (p-value) | - | - | 0.68 | p > 0.05 |
Interpretation: The data in Table 1 clearly demonstrates that both methods meet the pre-defined acceptance criteria for accuracy and precision. The overall mean assay values are highly comparable, with a difference of only 0.3%. The statistical analysis (t-test) confirms that there is no significant difference between the results generated by the HPLC-UV and UPLC-MS/MS methods. Therefore, the methods can be considered equivalent for the intended purpose of assaying Morpholinib.
Expert Insights & Troubleshooting
-
Causality of Method Choice: The move from HPLC-UV to UPLC-MS/MS is often driven by a need for higher throughput (3 min vs. 15 min run time) and increased sensitivity, which can be crucial for analyzing low-level impurities alongside the main component. While UV detection is robust, it lacks the specificity of MS, which can be critical if co-eluting impurities are present.[7]
-
Handling Discrepancies: If the acceptance criteria are not met, a formal investigation is required.[11] Common causes include:
-
Sample Homogeneity: Ensure the initial sample lot is perfectly homogeneous.
-
Standard Instability: Substituted morpholines can be susceptible to degradation. Verify the stability of standard and sample solutions.[7]
-
Analyst Training: Insufficient training can lead to unplanned deviations.[11]
-
Systematic Error: Check for instrument calibration issues or differences in reagent preparation.
-
-
Self-Validating Systems: A robust protocol includes system suitability tests (SSTs) before each analytical run. SSTs (e.g., checking theoretical plates, tailing factor, and standard injection repeatability) confirm that the chromatographic system is performing adequately before any samples are analyzed.
Conclusion
The cross-validation of analytical methods is a mandatory, data-driven process that underpins the reliability of pharmaceutical quality control. For substituted morpholines, where purity and safety are paramount, ensuring the interchangeability of analytical procedures is critical for seamless method transfer, modernization, and regulatory compliance. By following a structured protocol grounded in ICH and FDA guidelines, researchers and drug developers can confidently demonstrate the equivalence of their methods, ensuring consistent and trustworthy data throughout the entire lifecycle of a drug product.[5][9]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
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A New Strategy for the Synthesis of Substituted Morpholines. (2009). National Institutes of Health. Retrieved from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved from [Link]
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Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2018). ACS Publications. Retrieved from [Link]
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Challenges in Analytical Method Development and Validation. (2015). BioPharm International. Retrieved from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]
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Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2023). Journal of the American Chemical Society. Retrieved from [Link]
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Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. (2016). Scholars Research Library. Retrieved from [Link]
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Validation of chromatographic methods in pharmaceutical analysis. (n.d.). Univerzita Karlova. Retrieved from [Link]
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Hplc Lc Ms And Gc Method Development And Validation Guideline For Academic And Industrial Scientists Involved In Method Developm. (n.d.). KIET. Retrieved from [Link]
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Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Regulations.gov. Retrieved from [Link]
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Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. (2021). MDPI. Retrieved from [Link]
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Challenges of Analytical Validation for ATMPs. (2023). American Pharmaceutical Review. Retrieved from [Link]
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Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (2023). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Trifluoromethylphenyl Motif and Its Bioisosteres in Drug Discovery
Introduction: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular optimization. Among these, the trifluoromethyl (CF3) group, particularly when appended to a phenyl ring, stands out as a "privileged" motif. Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, bioavailability, and target binding affinity.[1][2]
This guide provides an in-depth comparison of the trifluoromethylphenyl motif against its common bioisosteres. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental choices, provide validated protocols for in-house comparison, and present quantitative data to ground your decision-making process in empirical evidence. This document is designed for the discerning researcher, scientist, and drug development professional who requires a nuanced understanding of these critical structural modifications.
The Trifluoromethyl Group: A Profile of a Powerhouse
The trifluoromethyl group is far more than a simple methyl mimic. Its profound impact stems from a unique confluence of physicochemical properties.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[3] This inherent strength makes the CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[4] Replacing a metabolically labile methyl or hydrogen on an aromatic ring with a CF3 group is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and reducing patient dose.[3][5]
-
Lipophilicity: The CF3 group is highly lipophilic (Hansch π parameter of +0.88), which can enhance a compound's ability to cross cellular membranes.[3] This property is crucial for oral bioavailability and, in the case of central nervous system (CNS) targets, for penetration of the blood-brain barrier.[2][6] The antidepressant fluoxetine is a classic example where the trifluoromethyl group's lipophilicity is key to its efficacy.[2]
-
Electronic Effects: With the high electronegativity of its three fluorine atoms, the CF3 group is a potent electron-withdrawing group.[7] This dramatically alters the electronic properties of the attached phenyl ring, which can modulate the pKa of nearby acidic or basic centers.[1] Lowering the pKa of a basic amine, for instance, can be crucial for optimizing solubility and the ionization state at physiological pH.
-
Binding Interactions: The CF3 group's steric bulk, which is larger than a methyl group, can promote favorable van der Waals interactions within a protein's binding pocket.[1] Furthermore, it can participate in non-covalent interactions, including dipole-dipole forces and halogen bonding, to increase binding affinity and selectivity.[1]
Head-to-Head Comparison: Trifluoromethylphenyl vs. Key Bioisosteres
The choice of a bioisostere—a substituent with similar physical or chemical properties that imparts comparable biological effects—is a critical decision in lead optimization.[8] Here, we compare the trifluoromethylphenyl motif to three common alternatives: the tert-butylphenyl, chlorophenyl, and the emerging pentafluorosulfanylphenyl group.
Diagram: Bioisosteric Replacement Strategy
Caption: A conceptual workflow illustrating the bioisosteric replacement of a trifluoromethylphenyl group.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key quantitative data for these motifs. Values are context-dependent and can vary based on the parent molecule, but these representative figures provide a solid basis for comparison.
| Property | Trifluoromethyl (-CF3) | tert-Butyl (-tBu) | Chloro (-Cl) | Pentafluorosulfanyl (-SF5) | Rationale & Implications |
| Hansch π (Lipophilicity) | +0.88 | +1.98 | +0.71 | +1.50 | -CF3 and -Cl are similarly lipophilic. -tBu is significantly more lipophilic, which can increase toxicity and reduce solubility. -SF5, the "super-trifluoromethyl group," is highly lipophilic.[9] |
| Steric Parameter (van der Waals radius, Å) | ~2.44 | ~2.76 | ~1.75 | ~2.86 | -CF3 is sterically larger than -Cl but smaller than -tBu and -SF5. This size can be critical for fitting into specific binding pockets. |
| Electronic Effect (Hammett σp) | +0.54 | -0.20 | +0.23 | +0.68 | -CF3 and -SF5 are strong electron-withdrawing groups, while -tBu is electron-donating. This impacts ring electronics and pKa of adjacent groups. |
| Metabolic Stability | High | Low to Moderate | Moderate | Very High | -tBu groups are often susceptible to CYP-mediated oxidation.[10] The C-F and S-F bonds in -CF3 and -SF5 confer exceptional metabolic stability.[5][9] |
Experimental Corner: Protocols for Empirical Evaluation
Theoretical parameters are invaluable, but empirical data is the gold standard. Here are condensed, yet comprehensive, protocols for key experiments to compare your compounds in the lab.
Experimental Protocol 1: Lipophilicity Determination (logD7.4) via Shake-Flask Method
-
Scientific Rationale: The shake-flask method directly measures the partitioning of a compound between an organic (n-octanol) and an aqueous phase (phosphate-buffered saline at pH 7.4), providing the "gold standard" logD value.[11][12] This parameter is a critical predictor of membrane permeability and absorption.
-
Step-by-Step Methodology:
-
Preparation: Prepare mutually saturated solutions of n-octanol and phosphate-buffered saline (PBS, pH 7.4).[13]
-
Dissolution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot (e.g., 10 µL of a 10 mM stock) to a vial containing a defined ratio of the saturated PBS and n-octanol (e.g., 1:1 or other ratios for very lipophilic/hydrophilic compounds).[14]
-
Equilibration: Cap the vial and shake vigorously on a mechanical rotator for a set period (e.g., 1-3 hours) at a controlled temperature to ensure equilibrium is reached.[12]
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 x g for 10 minutes) to achieve complete separation of the two phases.
-
Quantification: Carefully sample a precise volume from both the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS, against a standard curve.
-
Calculation: Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).
-
Experimental Protocol 2: In Vitro Metabolic Stability Assay
-
Scientific Rationale: This assay determines the rate of a compound's disappearance when incubated with liver microsomes, a subcellular fraction rich in CYP enzymes.[15][16] This provides a direct measure of metabolic lability and allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[4]
-
Diagram: Workflow for Microsomal Stability Assay
Caption: Step-by-step workflow for assessing in vitro metabolic stability.
-
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and liver microsomes (e.g., human, rat; final protein concentration 0.4-0.5 mg/mL).[15][17]
-
Compound Addition: Add the test compound to the wells (e.g., final concentration of 1 µM).[15] Include positive (e.g., Verapamil) and negative (no NADPH) controls.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[18]
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[17][18]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of cold acetonitrile containing an internal standard.[15][17]
-
Sample Processing: Seal the plate, vortex, and centrifuge (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Case Study: Bioisosteric Replacement of a Nitro Group with CF3
In the development of positive allosteric modulators for the cannabinoid CB1 receptor, an early series of compounds featured an aliphatic nitro group.[19] While effective, nitro groups are often considered undesirable in drug candidates due to potential toxicity. Researchers successfully designed and synthesized analogs where the nitro group was replaced by a trifluoromethyl group.[19][20] The resulting CF3-containing compounds were generally more potent and demonstrated significantly improved in vitro metabolic stability, showcasing a successful and rational bioisosteric replacement strategy.[19][21]
Conclusion and Future Outlook
The trifluoromethylphenyl motif is a powerful tool in drug discovery, offering a robust method to enhance metabolic stability, modulate lipophilicity, and improve target affinity.[1] However, it is not a universal solution. A deep understanding of its properties relative to bioisosteres like the tert-butylphenyl, chlorophenyl, and the highly promising pentafluorosulfanylphenyl group is essential for rational drug design. The tert-butyl group, while sterically similar in some respects, presents a metabolic liability that the CF3 group expertly circumvents.[10][22] The SF5 group, often dubbed a "super-trifluoromethyl," offers even more extreme electronic and lipophilic properties, expanding the toolkit for medicinal chemists.[9]
The ultimate choice of substituent should not be based on dogma but on a cycle of hypothesis, synthesis, and empirical testing. The protocols and comparative data provided in this guide serve as a foundational framework for researchers to make informed, data-driven decisions in the complex, multifaceted process of drug development.
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Comparative Analysis of Substituted Phenylmorpholines as Monoamine Neurotransmitter Releasers: A Guide for Researchers
This guide provides an in-depth comparative analysis of substituted phenylmorpholines, a class of psychoactive compounds that function as monoamine neurotransmitter releasers. We will explore their mechanism of action, delve into the structure-activity relationships that govern their potency and selectivity, and present key pharmacological data alongside the experimental protocols required for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacology of these compounds.
Introduction: The Enduring Interest in Monoamine Releasers
Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, appetite, and arousal. Compounds that modulate the synaptic concentrations of these neurotransmitters have significant therapeutic potential. Monoamine releasers are a specific class of agents that act as substrates for the monoamine transporters (MATs): the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By promoting the reverse transport of neurotransmitters from the presynaptic neuron into the synapse, they potently elevate extracellular monoamine levels.[1][2]
The prototypical substituted phenylmorpholine, phenmetrazine, was formerly marketed as an anorectic for the treatment of obesity.[3][4][5] However, its potent stimulant properties, comparable to amphetamines, led to widespread abuse and its eventual withdrawal from the market.[3][6][7] Despite this, the phenylmorpholine scaffold remains a subject of intense research. The goal is to develop analogues with tailored pharmacological profiles—potentially separating therapeutic effects from abuse liability or creating tool compounds to probe the complexities of monoaminergic systems.[3] This guide aims to objectively compare the performance of key substituted phenylmorpholines, providing the experimental context and data necessary for informed research and development.
Mechanism of Action: Beyond Simple Blockade
Unlike monoamine reuptake inhibitors (e.g., cocaine), which act as non-transported blockers of MATs, substituted phenylmorpholines are transporter substrates.[2] Their mechanism is a sophisticated process of hijacking the normal transporter cycle.
The process can be summarized in three key stages:
-
Competitive Uptake: The phenylmorpholine analogue binds to the outward-facing conformation of the monoamine transporter and is translocated into the presynaptic neuron, competing with the endogenous neurotransmitter.
-
Vesicular Disruption & Cytosolic Accumulation: Once inside the neuron, the compound disrupts the proton gradient of synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2). This action impairs the sequestration of monoamines into vesicles, leading to a significant increase in their cytosolic concentration.
-
Transporter-Mediated Efflux: The high cytosolic concentration of monoamines, coupled with the presence of the phenylmorpholine substrate, induces a conformational change in the plasma membrane transporter, causing it to reverse its direction of transport.[2][8] This results in a non-vesicular release, or efflux, of neurotransmitters into the synaptic cleft, leading to potent and sustained activation of postsynaptic receptors.
Structure-Activity Relationships (SAR)
Modifications to the phenmetrazine scaffold can dramatically alter its affinity and selectivity for DAT, NET, and SERT. Understanding these relationships is crucial for designing compounds with desired pharmacological profiles.[9]
Phenyl Ring Substitutions
Substitutions on the phenyl ring are a key determinant of transporter selectivity.
-
Unsubstituted (Phenmetrazine): The parent compound is a potent releaser of NE and DA, with significantly weaker activity at SERT.[7][10][11] This NE/DA-preferring profile accounts for its classic stimulant effects.
-
3-Fluoro (3-Fluorophenmetrazine, 3-FPM): The addition of a fluorine atom at the meta-position (position 3) retains and even slightly enhances the potent NE and DA releasing activity while keeping serotonin release negligible.[2][8][12] This makes 3-FPM a more selective norepinephrine-dopamine releasing agent (NDRA) compared to the parent compound.
-
4-Methyl (4-Methylphenmetrazine, 4-MPM): Moving the substitution to the para-position (position 4) with a methyl group appears to increase serotonergic activity. Pharmacological findings suggest that 4-MPM may have entactogenic properties more similar to MDMA than to classic stimulants, indicating a more balanced DA/5-HT release profile.[4][5] In contrast, its isomers, 2-MPM and 3-MPM, are expected to exhibit stimulant properties more akin to phenmetrazine.[4] This highlights the critical role of substituent position in determining the neurochemical fingerprint.
-
General Principle: It has been suggested that certain phenyl ring substitutions can increase serotonin release, which may be a desirable feature to decrease the addiction liability commonly associated with potent dopamine releasers.[3]
Morpholine Ring and N-Substitutions
Modifications to the morpholine ring itself, particularly the nitrogen atom, also influence activity.
-
N-Methylation (Phendimetrazine): Phendimetrazine, the N-methylated analogue of phenmetrazine, functions primarily as a prodrug.[5][6] It is metabolized in the body via N-demethylation to form the more active phenmetrazine.[7] While phendimetrazine itself has low potency as a monoamine uptake blocker, its pharmacological effects are largely attributable to its conversion to phenmetrazine.[6]
Comparative Pharmacological Data
The following table summarizes in vitro data for key substituted phenylmorpholines and reference compounds. The potency of a compound as a releaser is measured by its EC₅₀ value (the concentration required to elicit 50% of the maximal release). A lower EC₅₀ value indicates higher potency. For comparison, the potency of a compound as a reuptake inhibitor (like cocaine) is measured by its IC₅₀ value.
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Primary Profile | Reference(s) |
| Phenmetrazine | 131 | 50.4 | 7765 | NDRA | [10][11] |
| 3-Fluorophenmetrazine (3-FPM) | 43 | 30 | 2558 | Selective NDRA | [2][8][12] |
| 4-Methylphenmetrazine (4-MPM) | Data Suggests Activity | Data Suggests Activity | Data Suggests Activity | NDRA with Serotonergic (Entactogen-like) Properties | [4][5] |
| d-Amphetamine | 24.8 | 7.2 | 1769 | NDRA | N/A |
| Cocaine | Reuptake Inhibitor (IC₅₀ ≈ 200-400) | Reuptake Inhibitor (IC₅₀ ≈ 300-500) | Reuptake Inhibitor (IC₅₀ ≈ 300-800) | Reuptake Inhibitor | N/A |
Experimental Protocols for In Vitro Characterization
The generation of reliable and reproducible pharmacological data is paramount. The following protocols describe standard, self-validating methodologies for assessing the interaction of substituted phenylmorpholines with monoamine transporters.
Protocol 1: Monoamine Release (Efflux) Assay
This assay quantifies the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or transporter-expressing cells. The causality is direct: a true releaser will cause an increase in extracellular radioactivity that is concentration-dependent.
Step-by-Step Methodology:
-
Cell/Synaptosome Preparation: Prepare either fresh rat brain synaptosomes or cultured cells (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter.[4][5][9] Plate cells in an appropriate format (e.g., 96-well plates).
-
Pre-loading with Radiolabel: Incubate the preparations with a low concentration of a tritiated monoamine ([³H]DA, [³H]NE, or [³H]5-HT) for 30-45 minutes at 37°C. This allows the transporters to actively accumulate the radiolabel.
-
Washing: Aspirate the loading buffer and wash the preparations multiple times with a buffer (e.g., Krebs-bicarbonate buffer) to remove extracellular radioactivity. This step is critical to ensure a low background signal.
-
Initiation of Release: Add buffer containing the test compound (substituted phenylmorpholine) across a range of concentrations (e.g., 0.1 nM to 100 µM). Include a "basal release" control (buffer only) and a "total release" control (e.g., a strong detergent like SDS or a potent releaser like amphetamine). Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Sample Collection: Terminate the assay by rapidly separating the extracellular buffer (supernatant) from the cells/synaptosomes (pellet) using a filtration apparatus.
-
Quantification: Place the filters (containing the pellet) and aliquots of the supernatant into separate scintillation vials. Add scintillation cocktail and quantify the amount of [³H] in each fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of total radioactivity that was released for each concentration of the test compound. Plot the percent release against the log concentration of the compound and fit the data using a nonlinear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ and maximal effect (Eₘₐₓ).
Protocol 2: Monoamine Reuptake Inhibition Assay
This assay measures the ability of a test compound to block the normal uptake of a radiolabeled monoamine. It is used to differentiate true releasers from pure uptake blockers and to determine a compound's inhibitory potency (IC₅₀).
Step-by-Step Methodology:
-
Cell/Synaptosome Preparation: Prepare and plate cells or synaptosomes as described in Protocol 1.
-
Pre-incubation with Inhibitor: Pre-incubate the preparations with various concentrations of the test compound (or a known inhibitor like cocaine as a positive control) for 10-15 minutes at 37°C.[13][14] This allows the compound to bind to the transporters.
-
Initiation of Uptake: Add a fixed, low concentration of the relevant [³H]-monoamine to initiate uptake.[13]
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) during the linear phase of uptake.[15] Timing is critical to accurately measure the initial rate of transport.
-
Termination of Uptake: Rapidly terminate the uptake process. This is typically done by washing the plates with ice-cold buffer and/or using a vacuum filtration manifold to quickly separate the cells from the radioactive buffer.
-
Quantification: Lyse the cells and measure the amount of radioactivity accumulated within them using a liquid scintillation counter.[13]
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard inhibitor, like mazindol for DAT).[13] Calculate the percent inhibition for each concentration of the test compound relative to the control (no compound). Plot the percent inhibition against the log concentration and fit the data using nonlinear regression to determine the IC₅₀ value.
Conclusion and Future Directions
The analysis of substituted phenylmorpholines reveals a class of compounds with highly tunable pharmacological profiles. Simple substitutions on the phenyl ring can shift the activity from a selective norepinephrine-dopamine releaser, as seen with 3-FPM, to a compound with significant serotonergic actions, like 4-MPM.[4][5][8] This chemical tractability is precisely why the scaffold remains of high interest.
For the researcher, the choice of compound is dictated by the experimental question. 3-FPM serves as an excellent tool for investigating the behavioral and physiological consequences of selective catecholamine release with minimal serotonergic confounding. Conversely, 4-MPM and its isomers offer a platform to explore the interplay between dopaminergic and serotonergic systems, which is relevant for studying the mechanisms of entactogens and the potential for developing therapeutics with reduced abuse potential.[3][4]
The challenge remains the inherent abuse liability associated with potent dopamine release.[3] Future research will likely focus on identifying compounds that can achieve a therapeutic effect (e.g., appetite suppression, improved executive function) by finely balancing monoamine release profiles, perhaps by favoring norepinephrine and/or serotonin release relative to dopamine, thereby mitigating the reinforcing effects that drive abuse. The rigorous application of the comparative pharmacological methods outlined in this guide is essential for the rational design and evaluation of the next generation of phenylmorpholine-based therapeutics.
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Title: Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine Source: NIH URL: [Link]
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Title: Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source: PubMed URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
